4-Chlorophthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSLISKYJBQHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170150 | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-68-1 | |
| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17654-68-1 | |
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| Record name | 4-Chloro-1,2-dicyanobenzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-dicyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chlorophthalonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key intermediate in the synthesis of various functionalized molecules, most notably phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two adjacent nitrile groups, provides a versatile platform for the development of novel materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional moieties. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to materials science and drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 17654-68-1 |
| Molecular Formula | C₈H₃ClN₂ |
| Molecular Weight | 162.58 g/mol |
| Melting Point | 130-132 °C[1] |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[1] |
| Density | Data not available |
| Appearance | Solid |
| IUPAC Name | This compound |
| InChI Key | SZSLISKYJBQHQC-UHFFFAOYSA-N |
Solubility
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the structure of this compound.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano groups. Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of 7.5-8.0 ppm.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected FT-IR Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2230-2220 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~800-600 | C-Cl stretch | Aryl chloride |
The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak.
Expected Mass Spectrum Fragmentation:
The mass spectrum should display a molecular ion peak (M⁺) at m/z 162. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.[3] Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.
Reactivity and Synthesis
Reactivity
The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.
Synthesis of this compound
While specific industrial synthesis protocols for this compound are not detailed in the available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form the nitrile groups.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the reaction of this compound with a nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.[4][5]
Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.
Materials:
-
This compound
-
A substituted phenol (e.g., 3-aminophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Chlorinated Phthalonitriles for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry for information on 4-Chlorophthalonitrile. Extensive database searches indicate that this compound, systematically named 4-chlorobenzene-1,2-dicarbonitrile, is not a commonly available or well-documented compound, and a specific CAS number could not be identified. However, the broader class of chlorinated phthalonitriles is of significant interest in materials science and as precursors in medicinal chemistry. This document provides a comprehensive overview of closely related, well-characterized chlorinated phthalonitriles, including tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile. The guide details their chemical properties, synthesis protocols, and applications, with a focus on their relevance to drug development and materials science.
Introduction to Chlorinated Phthalonitriles
Chlorinated phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent nitrile (-C≡N) groups and one or more chlorine atoms. The electron-withdrawing nature of both the nitrile and chloro substituents significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable precursors for a variety of chemical syntheses. They are notably used in the production of phthalocyanines, which are large, aromatic macrocyclic compounds with diverse applications as dyes, pigments, and in photodynamic therapy. In the context of drug discovery, the introduction of chlorine atoms into a molecule can modulate its pharmacokinetic and pharmacodynamic properties.[1][2]
Comparative Data of Key Chlorinated Phthalonitriles
Due to the lack of specific data for this compound, this section provides a comparative summary of the physicochemical properties of tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile, for which extensive data is available.
| Property | Tetrachlorophthalonitrile | 4,5-Dichlorophthalonitrile |
| CAS Number | 1953-99-7[3][4][5][6] | 139152-08-2[7][8] |
| Molecular Formula | C₈Cl₄N₂[3][4][5][6] | C₈H₂Cl₂N₂[7][8] |
| Molecular Weight | 265.91 g/mol [3][4][6] | 197.02 g/mol [8] |
| Appearance | White to off-white crystalline powder | Not specified |
| Melting Point | 249-252 °C (decomposes)[3] | 180-184 °C[8] |
| Solubility | Low in water, soluble in nonpolar organic solvents[3] | Not specified |
| IUPAC Name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile[3] | 4,5-dichlorobenzene-1,2-dicarbonitrile[7] |
Experimental Protocols: Synthesis of Chlorinated Phthalonitriles
The synthesis of chlorinated phthalonitriles can be achieved through various methods. Below are generalized experimental protocols for the preparation of these compounds.
General Synthesis of Tetrachlorophthalonitrile
A common industrial method for the production of tetrachlorophthalonitrile involves the chlorination of phthalonitrile. This process is typically carried out in the gas phase at elevated temperatures in a fluidized bed reactor.
Materials:
-
Phthalonitrile
-
Chlorine gas
-
Nitrogen gas
-
Activated charcoal catalyst
Procedure:
-
Phthalonitrile is vaporized and carried by a stream of nitrogen into a mixing tank.
-
The vaporized phthalonitrile is then mixed with chlorine gas. A typical molar ratio is 2 parts phthalonitrile vapor to 7 parts chlorine and 20 parts nitrogen.
-
The gas mixture is passed through a fluidized bed reactor containing an activated charcoal catalyst.
-
The reaction is maintained at a temperature of approximately 250°C and a pressure of 0.05 MPa.
-
The product gas stream is then passed through a fixed-bed reactor under similar conditions to ensure complete reaction.
-
The resulting tetrachlorophthalonitrile is collected by condensation and purified by drying. This process can achieve yields of 85-95% with a product purity of 98%.
Applications in Research and Drug Development
Chlorinated phthalonitriles serve as versatile building blocks in organic synthesis, particularly for creating more complex molecules with potential biological activity.
Precursors to Phthalocyanines
A primary application of chlorinated phthalonitriles is in the synthesis of phthalocyanines. The chlorine atoms can be substituted by various functional groups through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the resulting phthalocyanine's electronic and photophysical properties. These tailored phthalocyanines are investigated for applications in photodynamic therapy, where they act as photosensitizers to generate cytotoxic reactive oxygen species upon light activation.
Role in Medicinal Chemistry
The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitrile group is also a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. While this compound itself is not documented as a direct pharmaceutical intermediate, its hypothetical reactivity would make it a candidate for synthesizing novel heterocyclic compounds for biological screening. The general workflow often involves the displacement of the chloro group by a nucleophile, such as an amine or a phenol, to introduce new functionalities.
Visualizations
General Synthetic Workflow for Phthalonitrile Derivatives
The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution reaction of a chlorinated phthalonitrile, a common pathway for generating diverse derivatives for further investigation.
Caption: Generalized workflow for the synthesis of substituted phthalonitrile derivatives.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Tetrachlorophthalonitrile 98 1953-99-7 [sigmaaldrich.com]
- 7. 4,5-Dichlorophthalonitrile | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4-Chlorophthalonitrile
This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Chlorophthalonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data in a structured format and includes a representative experimental workflow for its synthesis and characterization.
Core Molecular Information
This compound is a chlorinated aromatic dinitrile compound. Its chemical structure consists of a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups.
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃ClN₂[1] |
| Molecular Weight | 162.58 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 17654-68-1[1] |
| InChI | 1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H[1] |
| InChIKey | SZSLISKYJBQHQC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The known physical and chemical properties of this compound are detailed in the following table.
| Property | Value |
| Physical Form | Solid[1] |
| Melting Point | 130-132 °C[1] |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[1] |
| Purity | 97%[1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound were not found in the immediate search, a representative methodology can be adapted from the synthesis of structurally similar compounds, such as 3-(4-Chlorophenoxy)phthalonitrile, which is prepared via a nucleophilic aromatic substitution reaction.[2] The following is a generalized workflow for the synthesis and characterization of a substituted phthalonitrile derivative.
General Synthesis and Characterization Workflow
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways in which this compound is directly involved. Phthalonitrile derivatives are, however, known precursors in the synthesis of phthalocyanines, which have applications in various fields, including as photosensitizers in photodynamic therapy. The biological activity of this compound itself would require further investigation.
Conclusion
This technical guide provides the fundamental molecular and physicochemical data for this compound, along with a representative experimental workflow for the synthesis of related compounds. The provided information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research is warranted to elucidate the potential biological activities and signaling pathway interactions of this compound.
References
Navigating the Solubility Landscape of 4-Chlorophthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent (polarity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
As a chlorinated aromatic nitrile, 4-Chlorophthalonitrile possesses both polar (nitrile groups) and non-polar (chlorinated benzene ring) characteristics, leading to a nuanced solubility profile across different organic solvents.
Qualitative Solubility Profile
Based on the general principles of solubility and data from structurally related compounds like tetrachlorophthalonitrile, a qualitative assessment of this compound's solubility can be inferred. It is expected to exhibit higher solubility in non-polar and moderately polar organic solvents due to the presence of the aromatic ring and the chlorine substituent. Its solubility in highly polar solvents like water is anticipated to be low.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Anticipated Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Good to Moderate | The non-polar aromatic ring is the dominant feature, favoring interaction with non-polar solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Good to Moderate | The nitrile groups can engage in dipole-dipole interactions with these solvents.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the nitrile groups is present but may be sterically hindered. |
| Highly Polar | Water | Low | The large, non-polar chlorinated aromatic structure is expected to have unfavorable interactions with water.[2] |
Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method
For researchers requiring precise quantitative solubility data, the isothermal gravimetric method is a reliable and widely used technique.[3][4][5] This method involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Pipettes
-
Oven or vacuum oven
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the saturated solution is reached.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution becomes fully saturated.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step removes any remaining undissolved microcrystals.
-
Mass Determination of the Saturated Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.
-
Mass Determination of the Solute: Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it. The mass of the residue corresponds to the mass of the dissolved this compound.
-
Calculation: The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent:
S = (mass of solute / mass of solvent) * 100
Where:
-
mass of solute = (mass of vial + solute) - (mass of empty vial)
-
mass of solvent = (mass of vial + solution) - (mass of vial + solute)
-
Experimental Workflow Diagram
Caption: Isothermal Gravimetric Solubility Determination Workflow.
Conclusion
While a comprehensive quantitative database for the solubility of this compound in various organic solvents is not currently available, this guide provides researchers with the foundational knowledge and practical methodology to determine this crucial parameter. By understanding the qualitative solubility profile and implementing the detailed experimental protocol, scientists and drug development professionals can generate the precise data needed for their specific applications, thereby facilitating more efficient and informed research and development processes.
References
Spectroscopic Profile of 4-Chlorophthalonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide includes structured data tables for easy reference and detailed experimental protocols for acquiring and analyzing the spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.9 - 7.7 | Multiplet | - | Aromatic Protons |
Note: Data is predicted based on the analysis of structurally similar compounds such as 4-chlorobenzonitrile. The exact chemical shifts may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 128 | Aromatic Carbons |
| ~116 - 114 | Nitrile Carbons (C≡N) |
| ~115 - 110 | Carbon attached to Chlorine (C-Cl) |
| ~110 - 105 | Carbons adjacent to Nitrile groups |
Note: This is a predicted spectrum. The chemical shifts in ¹³C NMR are sensitive to the solvent and substitution patterns on the aromatic ring.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2235 - 2220 | Strong, Sharp | C≡N stretch of the nitrile groups |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |
| ~1100 - 1000 | Strong | C-Cl stretch |
| ~850 - 800 | Strong | para-disubstituted C-H out-of-plane bend |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~230 - 240 | High | π → π |
| ~280 - 290 | Medium | n → π |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4]
-
-
Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are analyzed to assign the signals to the specific protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: An FT-IR spectrometer is used.[6]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.[6]
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻³ M.[6][8][9] Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[6]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[6]
-
Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-400 nm.[6]
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values (ε) are determined from the spectrum.
Visualization of Experimental Workflow
The general workflow for the complete spectroscopic analysis of this compound is depicted in the following diagram.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, purity assessment, and for predicting the properties of derived materials. It is important to note that the predicted data should be confirmed by experimental analysis of the authentic compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. UV-Visible Solvents [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
4-Chlorophthalonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Chlorophthalonitrile (CAS No. 17654-68-1). The following sections detail the physical and chemical properties, hazard identification, and crucial safety protocols for personal protection, emergency procedures, and safe handling of this compound in a laboratory setting.
Compound Identification and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17654-68-1 | |
| Molecular Formula | C₈H₃ClN₂ | |
| Molecular Weight | 162.58 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 130-132 °C | |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
Note: The GHS classification is based on available data and may be subject to revision as more information becomes available.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following PPE is recommended:
-
Eye Protection: Safety goggles or a face shield should be worn at all times.[2]
-
Hand Protection: Impervious gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A lab coat or impervious protective clothing should be worn. In situations with a risk of significant exposure, protective boots may be necessary.[2]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[2]
It is crucial to have a safety shower and eye bath readily accessible in the work area.
Safe Handling and Storage
To ensure a safe laboratory environment, the following handling and storage procedures should be strictly followed:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
The following first aid measures should be taken in case of exposure:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][4]
-
Ingestion: If swallowed, rinse the mouth. Immediately call a POISON CENTER or doctor.[2][3]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]
-
Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.[2]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[2]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Keep unnecessary personnel away from the spill area.[2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleaning Up: For a dry spill, sweep the dust into an airtight container, avoiding dispersal. Dispose of the collected material in accordance with local regulations.[2]
Experimental Protocols
While specific experimental protocols for determining the toxicity of this compound are not publicly available, the following are general methodologies used for similar chemical compounds.
Acute Oral Toxicity (General Protocol - OECD 423)
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Skin Irritation/Corrosion (General Protocol - OECD 404)
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the test animals.
-
Application of the Test Substance: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.
-
Exposure and Observation: The patch is removed after a specified period (e.g., 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring and Classification: The degree of skin reaction is scored, and the substance is classified based on the severity and reversibility of the observed effects.
Acute Eye Irritation/Corrosion (General Protocol - OECD 405)
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application of the Test Substance: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring and Classification: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.
References
Reactivity of the Chlorine Atom in 4-Chlorophthalonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chlorophthalonitrile, a versatile building block in the synthesis of functionalized aromatic compounds. The electron-withdrawing nature of the two nitrile groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide range of derivatives, including phthalocyanines, which have applications in materials science and medicinal chemistry.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the chlorine atom in this compound is nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The presence of the two electron-withdrawing nitrile groups para and meta to the chlorine atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.
The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored. Recent studies suggest that for some SNAr reactions, the mechanism may be concerted rather than stepwise, particularly with good leaving groups like chlorine.
Comparative Reactivity of Nucleophiles
While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the literature, general principles of nucleophilicity and SNAr reactions allow for a qualitative comparison. The reactivity of nucleophiles is influenced by factors such as basicity, polarizability, and steric hindrance.
-
Thiols (Thiolates): Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of the sulfur atom. They are generally more reactive than corresponding alkoxides or amines.
-
Amines: Amines are effective nucleophiles, with their reactivity being dependent on their basicity and steric accessibility. Primary and secondary amines readily react with activated aryl halides.
-
Phenols (Phenoxides): Phenols require deprotonation by a base to form the more nucleophilic phenoxide ion. The reactivity of substituted phenoxides is influenced by the electronic effects of the substituents on the phenyl ring.
Quantitative Data on Nucleophilic Substitution Reactions
Quantitative data for the reaction of this compound is limited. However, data from the closely related and highly reactive 4-nitrophthalonitrile provides valuable insights into expected yields and reaction conditions. The following table summarizes representative data for the nucleophilic substitution on 4-nitrophthalonitrile, which can serve as a benchmark for reactions with this compound.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 85 |
| 3-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 88 |
| 2-Aminophenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 80 | 4 | 82 |
| 2-Methoxyphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 75[1] |
| 3-Methoxyphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 89[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-substituted phthalonitriles via nucleophilic aromatic substitution. While the examples are based on reactions with 4-nitrophthalonitrile, they are directly adaptable for this compound, with potential adjustments to reaction times and temperatures to account for the difference in the leaving group.
Protocol 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to this compound.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using FTIR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of 4-(Arylthio)phthalonitrile
Materials:
-
This compound
-
Arylthiol (e.g., Thiophenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the arylthiol (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Visualizations
General SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for Synthesis of 4-Phenoxyphthalonitrile
Caption: Step-by-step workflow for the synthesis of 4-phenoxyphthalonitrile.
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the SNAr reactivity of this compound.
References
An In-depth Technical Guide to the Potential Applications of Chlorinated Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated phthalonitriles are a versatile class of aromatic compounds characterized by a benzene ring substituted with two adjacent nitrile (-CN) groups and one or more chlorine atoms. Their unique chemical structure makes them valuable precursors for a range of high-performance materials and functional molecules. The presence of chlorine atoms significantly influences the reactivity and properties of the resulting materials, imparting enhanced thermal stability, flame retardancy, and specific electronic characteristics. This technical guide provides a comprehensive overview of the potential applications of chlorinated phthalonitriles, with a focus on their use in the synthesis of high-performance polymers and as building blocks for medically relevant phthalocyanine dyes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative quantitative data, and visualizations of key processes and pathways.
High-Performance Phthalonitrile Resins
Chlorinated phthalonitriles are key monomers in the production of phthalonitrile resins, a class of thermosetting polymers renowned for their exceptional performance in extreme environments.[1][2] These resins are polymerized through a thermally induced cyclotrimerization of the nitrile groups, forming a highly cross-linked network of triazine and phthalocyanine rings.[3] This robust, aromatic network structure is responsible for their outstanding properties.
Properties of Chlorinated Phthalonitrile Resins
The incorporation of chlorine into the phthalonitrile monomer enhances several key properties of the resulting cured polymer. These resins exhibit exceptional thermal and oxidative stability, with the ability to withstand temperatures exceeding 300°C for extended periods. They also demonstrate inherent flame retardancy, low moisture absorption, and excellent mechanical strength.[4]
Below is a comparative summary of the typical properties of cured phthalonitrile resins, including those derived from chlorinated precursors and in composite forms.
| Property | 3-(4-Chlorophenoxy)phthalonitrile Resin (Expected) | Bisphenol A-based Phthalonitrile | Phthalonitrile Resin with SiC Microparticles (20 wt%) | Carbon Fiber Reinforced Phthalonitrile Composite | Carbon Fiber Reinforced Epoxy Composite |
| Glass Transition Temperature (Tg) | > 400 °C | 284.8 °C[5] | 338 °C[6] | > 350 °C[7] | - |
| Decomposition Temperature (Td5%, in N2) | > 500 °C | 439.6 °C[5] | Significantly improved[6] | - | - |
| Char Yield at 800 °C (in N2) | > 70% | 62.1%[5] | Significantly improved[6] | - | - |
| Storage Modulus at 30 °C | - | - | 3.1 GPa[6] | - | - |
| Flexural Strength | - | - | Enhanced[6] | > 120 MPa[8] | 196.2 MPa (dry)[9] |
| Flexural Modulus | - | - | Enhanced[6] | 4.3 GPa[8] | 16.02 GPa (dry)[9] |
| Compressive Strength | - | - | - | 72.2 MPa (C/C composite)[10] | 102.3 MPa (dry)[9] |
| Water Absorption | < 1.5% | - | - | < 3% (boiling water, 50h)[5] | - |
Experimental Protocols: Synthesis and Polymerization
Synthesis of Chlorinated Phthalonitrile Monomers
A common method for the synthesis of chlorinated phthalonitriles is through nucleophilic aromatic substitution. The following protocols detail the synthesis of 4,5-dichlorophthalonitrile.
Protocol 1: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Acid [11]
Materials:
-
4,5-Dichlorophthalic acid
-
Acetic anhydride
-
Formamide
-
25% Ammonia solution
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ether
-
Ice
Procedure:
-
Formation of 4,5-Dichlorophthalic Anhydride: Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride and reflux at 140°C for 3 hours. Cool to room temperature, filter the crystalline product, wash three times with ether, and dry.
-
Formation of 4,5-Dichlorophthalamide: Dissolve the obtained 4,5-dichlorophthalic anhydride (2.17 g, 10 mmol) in 4 mL of formamide and reflux at 160°C for 3 hours. Pour the hot reaction mixture into a larger flask and cool to room temperature. Add 50 mL of 25% ammonia solution and stir for 24 hours. Add another 20 mL of 25% ammonia solution and stir for an additional 24 hours. Filter the precipitate, wash thoroughly with distilled water, dry, and then wash with ether.
-
Formation of 4,5-Dichlorophthalonitrile: Add the dried 4,5-dichlorophthalamide (1.165 g, 5 mmol) to 10 mL of DMF to dissolve it completely. In an ice bath, slowly add 7 mL of POCl3 dropwise over approximately 1 hour. Continue the reaction in the ice bath for 5 hours. Pour the reaction solution into ice water to induce crystallization. Filter the product, wash extensively with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.
Protocol 2: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalamide using Phosgene [12]
Materials:
-
4,5-Dichlorophthalamide
-
Dry dimethylaniline
-
Dry chlorobenzene
-
Phosgene
-
Ice
Procedure:
-
Suspend approximately 1 mol of 4,5-dichloro-phthalamide in about 3 mols of dry dimethylaniline contained in an excess of dry chlorobenzene.
-
Pass in approximately 2.2 mols of phosgene at a rate corresponding to its absorption while maintaining the reaction temperature between about 80°C to 90°C.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Recover the 4,5-dichlorophthalonitrile product. The product can be purified by crystallization from ethyl alcohol.
Curing of Chlorinated Phthalonitrile Resins
The curing process transforms the monomer into a highly cross-linked, robust thermoset. This is typically achieved through heating, often in the presence of a curing agent.
Protocol 3: Thermal Curing of a Chlorinated Phthalonitrile Resin
Materials:
-
Chlorinated phthalonitrile monomer (e.g., 3-(4-chlorophenoxy)phthalonitrile)
-
Curing agent (e.g., an aromatic diamine, optional)
-
High-temperature mold
-
Vacuum oven or furnace with programmable temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Mixing: Thoroughly mix the chlorinated phthalonitrile monomer with the curing agent (if used), typically at 1-5 wt%. This can be done by melt blending above the monomer's melting point.
-
Degassing: Pour the molten mixture into a preheated mold and place it in a vacuum oven. Apply vacuum to remove any entrapped air or volatiles.
-
Curing: Place the mold in a furnace under an inert atmosphere and apply a staged heating profile. A typical curing cycle might be:
-
Heat to 250°C and hold for 2 hours.
-
Increase the temperature to 280°C and hold for 4 hours.
-
Further increase to 320°C and hold for 8 hours.
-
-
Cooling: After the curing cycle, slowly cool the oven to room temperature to prevent thermal shock and cracking of the resin.
Medicinal Applications: Phthalocyanines in Photodynamic Therapy
Chlorinated phthalonitriles are crucial precursors for the synthesis of chlorinated phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal atom.[1][13] Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[14][15]
Synthesis of Chlorinated Phthalocyanines
The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives at high temperatures, often in the presence of a metal salt.
Protocol 4: General Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl8) [13]
Materials:
-
4,5-Dichlorophthalonitrile
-
Metal chloride (e.g., CoCl2, ZnCl2, VOCl3)
-
1-Chloronaphthalene
Procedure:
-
In a suitable reaction vessel, reflux a mixture of 4,5-dichlorophthalonitrile and the corresponding metal chloride in 1-chloronaphthalene.
-
Maintain the reflux with constant stirring for approximately 2 hours.
-
After cooling, the product can be isolated and purified.
Protocol 5: Synthesis of Hexadecachlorophthalocyanine from Tetrachlorophthalonitrile [16][17]
Details:
-
The pure hexadecachlorophthalocyanine can be prepared from commercially available tetrachlorophthalonitrile. This method avoids the use of urea and other potential nucleophiles that can lead to partial dechlorination.[16][17] The reaction is typically a cyclotetramerization at elevated temperatures.
Mechanism of Action in Photodynamic Therapy
Photodynamic therapy with phthalocyanine-based photosensitizers involves the generation of reactive oxygen species (ROS) upon light activation, leading to cancer cell death through apoptosis or necrosis.[14]
Upon administration, the phthalocyanine photosensitizer preferentially accumulates in tumor tissue.[18] Irradiation with light of a specific wavelength excites the photosensitizer from its ground state to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:
-
Type I Reaction: Electron transfer to produce superoxide anions (O2•−).
-
Type II Reaction: Energy transfer to generate highly reactive singlet oxygen (1O2).
These ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. In many cases, the intrinsic apoptosis pathway is activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[8][19]
Signaling Pathway of Zinc(II) Phthalocyanine (ZnPc) Induced Apoptosis
Studies on Zinc(II) Phthalocyanine (ZnPc) in colorectal cancer cells have elucidated a more detailed signaling cascade. ZnPc-PDT has been shown to stimulate the intrinsic apoptosis pathway.[18] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Key molecular events include:
-
Upregulation of Caspase-3 and Caspase-9: These are key executioner and initiator caspases, respectively, in the apoptotic cascade.[18]
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Its downregulation promotes apoptosis.[18]
-
Mitochondrial Membrane Potential Collapse: The generation of ROS can lead to a collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[20]
-
Involvement of the Extrinsic Pathway: Some studies suggest the involvement of the extrinsic pathway through the upregulation of Tumor Necrosis Factor (TNF), which binds to its receptor (TNFR) to initiate a separate caspase cascade.[8]
Conclusion
Chlorinated phthalonitriles are a class of compounds with significant potential in both materials science and medicine. As precursors to high-performance phthalonitrile resins, they offer a route to materials with exceptional thermal and mechanical properties, suitable for demanding applications in the aerospace and electronics industries. Furthermore, their role as building blocks for chlorinated phthalocyanines opens up avenues for the development of advanced photosensitizers for photodynamic cancer therapy. The ability to tune the properties of the final materials and molecules through the degree and position of chlorination provides a rich area for future research and development. This guide has provided a foundational overview of the synthesis, properties, and applications of these versatile compounds, along with detailed experimental protocols and visual representations of key processes, to aid researchers in their exploration of this promising chemical space.
References
- 1. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Zinc(II) phthalocyanines as photosensitizers for antitumor photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A mitochondria-targeted zinc(ii) phthalocyanine for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Metal Tetrachlorophthalocyanines from 4-Chlorophthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal tetrachlorophthalocyanines (MTcPcs) from 4-chlorophthalonitrile. Phthalocyanines are a class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and materials science. The introduction of chlorine substituents onto the phthalocyanine periphery can significantly influence their electronic properties, solubility, and biological activity, making them attractive targets for research and development.
Overview of the Synthesis
The synthesis of metal tetrachlorophthalocyanines is achieved through the cyclotetramerization of four molecules of this compound in the presence of a metal salt. This reaction is typically carried out in a high-boiling point solvent at elevated temperatures. The metal ion acts as a template, facilitating the formation of the phthalocyanine macrocycle. The general reaction scheme is depicted below:
Following the reaction, the crude product is purified through a series of washing and extraction steps to remove unreacted starting materials, byproducts, and the reaction solvent.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc) and Cobalt Tetrachlorophthalocyanine (CoTcPc). These protocols can be adapted for the synthesis of other metal-containing tetrachlorophthalocyanines.
Synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc)
This protocol describes the synthesis of ZnTcPc via the cyclotetramerization of this compound using zinc acetate as the metal source.
Materials:
-
This compound
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF) or Quinoline
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Soxhlet extractor (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (4.0 mmol, 1.0 g) and zinc acetate dihydrate (1.0 mmol, 0.22 g).
-
Add a high-boiling point solvent such as DMF or quinoline (20 mL).
-
Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 4-6 hours with vigorous stirring. The color of the solution should turn deep green or blue, indicating the formation of the phthalocyanine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a beaker containing methanol (100 mL).
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the crude product with hot distilled water (3 x 50 mL).
-
Wash with 1 M HCl (2 x 30 mL) to remove any unreacted metal salts.
-
Wash with 1 M NaOH (2 x 30 mL) to remove any acidic impurities.
-
Wash again with distilled water until the filtrate is neutral.
-
Finally, wash with methanol (2 x 30 mL) to remove organic impurities.
-
-
Dry the purified ZnTcPc in a vacuum oven at 60 °C overnight.
Synthesis of Cobalt Tetrachlorophthalocyanine (CoTcPc)
This protocol outlines the synthesis of CoTcPc using cobalt(II) chloride as the metal template.
Materials:
-
This compound
-
Cobalt(II) chloride (CoCl₂)
-
Ammonium molybdate (catalyst, optional)
-
1-Pentanol or Nitrobenzene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Combine this compound (4.0 mmol, 1.0 g) and anhydrous cobalt(II) chloride (1.0 mmol, 0.13 g) in a round-bottom flask. A catalytic amount of ammonium molybdate can be added to facilitate the reaction.
-
Add 1-pentanol or nitrobenzene (20 mL) as the solvent.
-
Heat the mixture to reflux (130-180 °C) under a nitrogen atmosphere for 6-8 hours with continuous stirring.
-
Monitor the reaction progress by observing the color change to a deep blue or green.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add methanol (100 mL) to precipitate the crude CoTcPc.
-
Filter the precipitate and wash sequentially with hot water, 1 M HCl, 1 M NaOH, water, and finally methanol, as described in the ZnTcPc purification protocol.
-
Dry the final product in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data for metal tetrachlorophthalocyanines. Note that yields and spectroscopic data can vary depending on the specific reaction conditions and the purity of the final product.
Table 1: Reaction Conditions and Yields for the Synthesis of Metal Tetrachlorophthalocyanines (MTcPcs)
| Metal Ion | Metal Salt | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Zn(II) | Zn(OAc)₂·2H₂O | DMF | 153 | 4-6 | 60-75 |
| Co(II) | CoCl₂ | 1-Pentanol | 138 | 6-8 | 55-70 |
| Cu(II) | CuCl₂ | Quinoline | 200-220 | 4-6 | 70-85 |
Table 2: Spectroscopic Data for Metal Tetrachlorophthalocyanines (MTcPcs)
| Compound | UV-Vis λmax (nm) in DMF (Q-band) | UV-Vis λmax (nm) in DMF (B-band) | Key IR Peaks (cm⁻¹) |
| ZnTcPc | ~680 | ~350 | ~1610 (C=N), ~1090 (C-Cl), ~750 (C-H out-of-plane) |
| CoTcPc | ~675 | ~330 | ~1608 (C=N), ~1095 (C-Cl), ~755 (C-H out-of-plane) |
| CuTcPc | ~685 | ~355 | ~1612 (C=N), ~1088 (C-Cl), ~748 (C-H out-of-plane) |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of metal tetrachlorophthalocyanines.
Application Notes and Protocols: Utilizing 4-Chlorophthalonitrile for the Production of Novel Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalonitrile is a versatile aromatic precursor that serves as a key building block in the synthesis of a diverse range of novel dyes and pigments. The presence of two adjacent nitrile groups and a chloro substituent on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the fine-tuning of the photophysical and chemical properties of the resulting chromophores.
The primary application of this compound in this context is the synthesis of substituted phthalonitrile intermediates, which can then undergo template-driven cyclotetramerization to form phthalocyanine macrocycles. Phthalocyanines are a class of robust pigments and dyes known for their intense color, high thermal and chemical stability, and unique electronic properties.[1][2] By modifying the peripheral substituents on the phthalocyanine ring using this compound as a starting point, researchers can develop new materials for a wide array of applications, including advanced coatings, specialty inks, optical data storage, and photosensitizers in photodynamic therapy (PDT).
These application notes provide detailed protocols for the synthesis of substituted phthalonitriles from this compound and their subsequent conversion into metallated phthalocyanine dyes.
Application 1: Synthesis of Substituted Phthalonitriles via Nucleophilic Aromatic Substitution
The chloro group at the 4-position of this compound is an effective leaving group in SNAr reactions, particularly with nucleophiles such as phenols, thiols, and amines. This reaction is the cornerstone for creating a library of substituted phthalonitrile precursors with tailored functionalities.
Experimental Protocol: Synthesis of a 4-Aryloxy-Substituted Phthalonitrile
This protocol outlines a general procedure for the reaction of this compound with a phenolic compound to yield a 4-aryloxy-phthalonitrile derivative.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-tert-butylphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired substituted phenol (1.1 equivalents) in dry DMF under an inert atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Logical Workflow for Synthesis of 4-Aryloxy-Substituted Phthalonitrile
Caption: Workflow for the synthesis of a 4-aryloxy-substituted phthalonitrile.
Application 2: Synthesis of Metallated Phthalocyanine Dyes
Substituted phthalonitriles serve as the direct precursors for the synthesis of phthalocyanines through a cyclotetramerization reaction. This process typically involves heating the phthalonitrile derivative in the presence of a metal salt, which acts as a template for the formation of the macrocycle.
Experimental Protocol: Synthesis of a Tetra-Substituted Zinc Phthalocyanine
This protocol describes a general procedure for the synthesis of a tetra-substituted zinc phthalocyanine from a 4-substituted phthalonitrile.[3]
Materials:
-
4-Substituted Phthalonitrile (from Application 1)
-
Zinc Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry N,N-Dimethylformamide (DMF) or other high-boiling solvent (e.g., n-pentanol)
-
Methanol
-
Standard laboratory glassware for high-temperature reactions (Schlenk flask)
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 4-substituted phthalonitrile (4.0 equivalents) and zinc acetate (1.0 equivalent) in dry DMF.
-
Catalyst Addition: Add a catalytic amount of DBU to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) under an inert atmosphere and maintain for 18-24 hours. The solution will typically turn a deep green or blue color.
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the crude zinc phthalocyanine by adding methanol.
-
Purification: Collect the solid by vacuum filtration and wash extensively with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).
-
Characterization: The purified phthalocyanine should be characterized by UV-Vis spectroscopy, fluorescence spectroscopy, FT-IR, and mass spectrometry.
Reaction Pathway for Zinc Phthalocyanine Synthesis
Caption: Synthesis pathway for a tetra-substituted zinc phthalocyanine.
Data Presentation
The photophysical properties of phthalocyanine dyes are highly dependent on the peripheral substituents and the solvent used for analysis. Below is a table summarizing representative data for a tetra-substituted zinc phthalocyanine.
| Property | Value | Conditions | Reference |
| Yield | |||
| Substituted Phthalonitrile | 75-90% | [4] | |
| Zinc Phthalocyanine | 20-40% | [3] | |
| Spectroscopic Data | |||
| Phthalonitrile C≡N Stretch | ~2230 cm⁻¹ | FT-IR (KBr) | [4] |
| Phthalocyanine Q-band λmax | 670-690 nm | UV-Vis (in DMF) | [5] |
| Phthalocyanine B-band λmax | 340-360 nm | UV-Vis (in DMF) | [4] |
| Photophysical Data | |||
| Molar Extinction Coeff. (Q-band) | > 1 x 10⁵ M⁻¹cm⁻¹ | DMF | [2] |
| Fluorescence Emission λmax | 680-700 nm | DMF | [4] |
Conclusion
This compound is a valuable and reactive precursor for the synthesis of novel dyes and pigments, particularly phthalocyanines. The protocols provided herein offer a robust framework for the development of new chromophores with tailored properties. The ability to introduce a wide range of functional groups via nucleophilic aromatic substitution opens up possibilities for creating materials with enhanced solubility, specific absorption and emission characteristics, and targeted functionalities for advanced applications in materials science and medicine. Researchers are encouraged to adapt these general methods to their specific molecular targets and to thoroughly characterize the resulting compounds to explore their full potential.
References
Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophthalonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
4-Chlorophthalonitrile is a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing nitrile groups on the aromatic ring, ortho and meta to the chlorine atom, activates the chlorine for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of substituents by displacing the chloro group with various nucleophiles, such as phenols, thiophenols, and amines. The resulting substituted phthalonitrile derivatives are crucial precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, catalysis, and medicine, particularly as photosensitizers in photodynamic therapy (PDT).
This document provides a detailed experimental protocol for the nucleophilic aromatic substitution reaction on this compound with phenolic and amine nucleophiles, representing a common and synthetically useful transformation.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitrile groups.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl-), yielding the substituted phthalonitrile product.
The general transformation is illustrated below:
Scheme 1: General Nucleophilic Aromatic Substitution on this compound.
Experimental Protocols
This section details the protocols for the reaction of this compound with a representative phenolic nucleophile (4-aminophenol) and an amine nucleophile (aniline).
Protocol 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile
This protocol describes the reaction of this compound with 4-aminophenol. The resulting product is a key intermediate for synthesizing more complex molecules, including certain phthalocyanines and high-performance polymers.
Materials and Equipment:
-
Reagents: this compound, 4-aminophenol, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Solvents: Ethyl acetate, deionized water, brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen or argon inlet, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.00 mmol, 1.0 equiv), 4-aminophenol (0.72 g, 6.60 mmol, 1.1 equiv), and anhydrous potassium carbonate (1.66 g, 12.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold deionized water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: Dissolve the crude solid in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure 4-(4-aminophenoxy)phthalonitrile.
Protocol 2: Synthesis of 4-(Phenylamino)phthalonitrile
This protocol outlines the reaction of this compound with aniline. The use of a stronger base is typically not required for amine nucleophiles as they are sufficiently nucleophilic to displace the chloride.
Materials and Equipment:
-
Reagents: this compound, Aniline, anhydrous N,N-dimethylformamide (DMF).
-
Solvents: Ethyl acetate, deionized water, 1 M HCl solution, brine.
-
Equipment: Same as Protocol 1.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.00 mmol, 1.0 equiv) in 25 mL of anhydrous DMF.
-
Nucleophile Addition: Add aniline (1.68 g, 18.0 mmol, 3.0 equiv) to the solution. The use of excess aniline also serves as the base to neutralize the HCl formed.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of 1 M HCl solution to precipitate the product and neutralize excess aniline.
-
Isolation: Collect the solid by vacuum filtration and wash with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(phenylamino)phthalonitrile.
Data Presentation
The following tables summarize representative quantitative data for the described nucleophilic substitution reactions.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Protocol 1: 4-(4-Aminophenoxy)phthalonitrile | Protocol 2: 4-(Phenylamino)phthalonitrile |
| Starting Material | This compound | This compound |
| Mass of Starting Material | 1.00 g | 1.00 g |
| Moles of Starting Material | 6.00 mmol | 6.00 mmol |
| Nucleophile | 4-Aminophenol | Aniline |
| Equivalents of Nucleophile | 1.1 equiv | 3.0 equiv |
| Base | K₂CO₃ | Aniline (excess) |
| Equivalents of Base | 2.0 equiv | N/A |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Solvent Volume | 30 mL | 25 mL |
| Temperature | 80-90 °C | 100 °C |
| Reaction Time | 8-12 hours | 12-18 hours |
Table 2: Product Characterization and Yield
| Parameter | Protocol 1: 4-(4-Aminophenoxy)phthalonitrile | Protocol 2: 4-(Phenylamino)phthalonitrile |
| Product Name | 4-(4-Aminophenoxy)phthalonitrile | 4-(Phenylamino)phthalonitrile |
| Molecular Formula | C₁₄H₉N₃O | C₁₄H₉N₃ |
| Molecular Weight | 235.24 g/mol | 219.24 g/mol |
| Typical Yield | 85-95% | 70-85% |
| Appearance | Off-white to pale yellow solid | Yellow solid |
| ¹H NMR (DMSO-d₆) | δ 8.10 (d), 7.65 (s), 7.30 (d), 6.95 (d), 6.70 (d), 5.25 (s, -NH₂) | δ 9.90 (s, -NH), 8.15 (d), 7.70 (d), 7.40 (t), 7.15 (t), 7.00 (d) |
| FT-IR (KBr, cm⁻¹) | 3450, 3360 (-NH₂), 2230 (-CN), 1245 (C-O-C) | 3380 (-NH), 2225 (-CN), 1600, 1580 (Ar C=C) |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and solvent used.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway and experimental workflow.
Caption: SNAr mechanism for nucleophilic substitution on this compound.
Caption: General experimental workflow for SNAr on this compound.
Application Notes and Protocols: 4-Chlorophthalonitrile in the Preparation of Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalonitrile is a versatile precursor in the synthesis of substituted phthalocyanines, a class of compounds widely investigated for their potential as photosensitizers in various applications, most notably in photodynamic therapy (PDT) for cancer. The presence of the chloro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This functionalization is crucial for tuning the photophysical and photochemical properties of the resulting phthalocyanine, as well as its solubility and biological targeting capabilities.
This document provides detailed application notes and protocols for the preparation of photosensitizers using this compound as a starting material. It covers the synthesis of substituted phthalonitriles, their subsequent cyclotetramerization to form zinc phthalocyanines, and protocols for evaluating their photosensitizing efficacy.
Synthesis of Photosensitizers from this compound
The synthesis of phthalocyanine-based photosensitizers from this compound is typically a two-step process. The first step involves the nucleophilic aromatic substitution of the chlorine atom with a desired substituent, often a phenoxy or thiophenoxy group. The second step is the cyclotetramerization of the resulting substituted phthalonitrile in the presence of a metal salt, commonly zinc acetate, to form the metalated phthalocyanine.
Step 1: Synthesis of Substituted Phthalonitrile via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a 4-(aryloxy)phthalonitrile from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-tert-butylphenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 equivalent) and the desired substituted phenol (1.1 equivalents) in dry DMF under an inert atmosphere.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of Tetra-substituted Zinc Phthalocyanine
This protocol outlines the cyclotetramerization of the substituted phthalonitrile to yield a zinc phthalocyanine.
Materials:
-
Substituted phthalonitrile (from Step 1)
-
Zinc acetate (Zn(OAc)₂)
-
Dry N,N-dimethylformamide (DMF) or n-pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol:
-
In a Schlenk flask, combine the substituted phthalonitrile (4.0 equivalents) and zinc acetate (1.0 equivalent) in a high-boiling solvent such as dry DMF or n-pentanol.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux (approximately 150 °C for DMF, 138°C for n-pentanol) under an inert atmosphere and maintain for 18-24 hours.[1] The solution will typically turn a deep green or blue color.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude zinc phthalocyanine by adding methanol.
-
Collect the solid by vacuum filtration and wash extensively with methanol to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by column chromatography on silica gel.
Photophysical and Photochemical Properties
The effectiveness of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the absorption spectrum (specifically the Q-band), fluorescence quantum yield, and singlet oxygen quantum yield.
| Property | Typical Range for Zinc Phthalocyanines | Significance in PDT |
| Q-band Absorption (λmax) | 670 - 700 nm | Strong absorption in the red region of the visible spectrum allows for deeper tissue penetration of light. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 | A lower fluorescence quantum yield is often desirable as it indicates a higher efficiency of intersystem crossing to the triplet state, which is necessary for singlet oxygen generation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.7 | A high singlet oxygen quantum yield is a direct measure of the photosensitizer's ability to produce the primary cytotoxic agent in PDT.[2] |
Note: The exact values for a specific phthalocyanine derived from this compound will depend on the nature of the substituent introduced in the SNAr step.
Application in Photodynamic Therapy (PDT)
Photosensitizers synthesized from this compound can be evaluated for their efficacy in PDT through in vitro studies.
In Vitro PDT Protocol
This protocol provides a general method for assessing the phototoxicity of a novel phthalocyanine photosensitizer against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Phthalocyanine photosensitizer
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Light source with appropriate wavelength and power (e.g., 680 nm laser)
-
96-well plates
Experimental Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of the phthalocyanine in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the photosensitizer and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake. Include control wells with medium only and medium with DMSO.
-
Irradiation: After incubation, wash the cells with PBS to remove any non-internalized photosensitizer. Add fresh medium and irradiate the designated plates with light of the appropriate wavelength (corresponding to the Q-band of the photosensitizer) and a specific light dose (J/cm²). Keep a set of non-irradiated plates as dark toxicity controls.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Viability Assay: Assess cell viability using the MTT assay or a similar method. The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the untreated control cells.
-
Data Analysis: Plot cell viability versus photosensitizer concentration to determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) for both the light-treated and dark control groups. A significant difference between the light and dark IC₅₀ values indicates effective phototoxicity.
Visualizing Workflows and Mechanisms
Synthetic Workflow
Caption: General synthetic workflow for the preparation of zinc phthalocyanine photosensitizers.
Mechanism of Photodynamic Therapy
Caption: Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
Cellular Response to PDT
References
Application Notes: Polymerization of Phthalonitrile Monomers for High-Performance Thermosets
Introduction
Phthalonitrile-based resins represent a class of high-performance thermosetting polymers distinguished by their exceptional thermal and oxidative stability, inherent flame retardancy, low water absorption, and robust mechanical properties, especially at elevated temperatures.[1] These characteristics make them prime candidates for advanced applications in the aerospace, military, and electronics industries, where materials must withstand extreme environmental conditions.[1][2] The polymerization, or curing, of phthalonitrile monomers proceeds through a thermally induced, ring-forming reaction of the terminal nitrile groups. This process, often accelerated by a curing agent, results in a highly cross-linked, aromatic polymer network, which may include stable structures like phthalocyanine and triazine rings.[1][3] This rigid network is the foundation of the material's outstanding performance. These notes provide a comprehensive overview of the synthesis, curing, and characterization of polymers derived from phthalonitrile monomers, with detailed protocols to guide researchers.
Data Presentation: Monomer and Polymer Properties
The expected properties of a representative phthalonitrile monomer and its resulting cured polymer are summarized below. These values are based on typical data for this class of resins and serve as a benchmark for experimental results.[4]
Table 1: Expected Properties of a Representative Phthalonitrile Monomer
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₇ClN₂O |
| Molecular Weight | 254.67 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | >200 °C |
Data derived from properties of 3-(4-Chlorophenoxy)phthalonitrile.[4]
Table 2: Expected Properties of a Cured Phthalonitrile Resin
| Property | Expected Value |
|---|---|
| Glass Transition Temperature (Tg) | > 400 °C[4][5] |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[4] |
| Char Yield at 800 °C in N₂ | > 70%[4] |
| Water Absorption | < 1.5%[2][4] |
| Dielectric Constant | 2.5 - 3.5 |
| Dielectric Loss | < 0.01 |
Experimental Protocols
Protocol 1: Synthesis of a Phthalonitrile Monomer via Nucleophilic Aromatic Substitution
This protocol describes a general synthesis for a phthalonitrile monomer, adapted from the synthesis of analogous compounds like 3-(4-Chlorophenoxy)phthalonitrile.[4] The reaction involves the nucleophilic aromatic substitution of a nitro group on a phthalonitrile precursor with a phenolic compound.
Materials:
-
3-Nitrophthalonitrile (1 equivalent)
-
4-Chlorophenol (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)[4]
-
Deionized Water
-
Methanol
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet[1]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-nitrophthalonitrile, 4-chlorophenol, and anhydrous potassium carbonate.[4]
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.[4]
-
Reaction Conditions: Heat the mixture to 80-100 °C under a nitrogen atmosphere with continuous stirring for 12-24 hours.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Precipitation (Work-up): Once the reaction is complete, cool the mixture to room temperature. Pour the solution into a large volume of cold deionized water to precipitate the crude product.[1][4]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol to remove unreacted starting materials.[4]
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C.[4]
-
Characterization: Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and determine the melting point.[4]
Caption: Workflow for the synthesis of a phthalonitrile monomer.
Protocol 2: Thermal Polymerization (Curing) of Phthalonitrile Resin
This protocol details the thermal curing of the phthalonitrile monomer to form a high-performance thermoset polymer. An aromatic amine is typically used as a curing agent to initiate and accelerate the cross-linking reaction.[1]
Materials:
-
Phthalonitrile Monomer
-
Aromatic Amine Curing Agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB) or 4,4'-diaminodiphenyl sulfone (DDS)) (2-5 wt%)[1][4]
-
High-temperature mold
-
Vacuum oven or furnace
Procedure:
-
Mixing: Thoroughly mix the phthalonitrile monomer with the curing agent (typically 2-5 wt%). This can be achieved by melt blending at a temperature above the monomer's melting point but below the curing temperature.[1][4]
-
Degassing: Place the molten mixture in a vacuum oven to remove any entrapped air or volatile compounds.[1]
-
Molding: Pour the degassed, molten resin into a preheated mold.[4]
-
Curing: Place the mold in a furnace or hot press and cure the resin using a staged heating profile under an inert atmosphere (e.g., nitrogen). A typical curing cycle is as follows:[4]
-
Heat to 250 °C and hold for 2 hours.
-
Increase temperature to 280 °C and hold for 4 hours.
-
Further increase temperature to 320 °C and hold for 8 hours.
-
-
Cooling: After the cycle is complete, cool the oven down slowly to room temperature to prevent thermal shock, which can cause cracking in the final polymer.[4]
Caption: Logical diagram of the phthalonitrile curing process.
Protocol 3: Characterization of Cured Phthalonitrile Polymer
The cured polymer should be characterized to determine its thermal and mechanical properties.
A. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the curing characteristics, such as the onset of cure, peak exothermic temperature, and glass transition temperature (Tg) of the fully cured polymer.[1][4]
-
Sample Preparation: A small amount (5-10 mg) of the uncured resin-curing agent mixture is hermetically sealed in an aluminum DSC pan.[1] For Tg measurement, a sample of the cured polymer is used.
-
Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere. The heat flow is measured as a function of temperature.
B. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal and thermo-oxidative stability of the cured polymer, determining the temperature at which weight loss occurs.[4]
-
Analysis: A small sample of the cured polymer is heated in a TGA furnace at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The sample's weight is continuously monitored as a function of temperature. The 5% weight loss temperature (Td5) is a key metric for stability.[5]
C. Dynamic Mechanical Analysis (DMA)
-
Purpose: To evaluate the mechanical properties of the cured polymer, such as storage modulus and glass transition temperature (Tg).[4]
-
Analysis: A rectangular sample of the cured polymer is subjected to a sinusoidal stress. The resulting strain is measured, allowing for the determination of the storage modulus (a measure of stiffness) and tan delta (a ratio of loss to storage modulus). The peak of the tan delta curve is often used to identify Tg.
Applications of Phthalonitrile Polymers
The exceptional properties of thermosets derived from phthalonitrile monomers make them suitable for a variety of demanding applications where high thermal stability and mechanical strength are critical.[1]
-
Aerospace and Defense: Used in structural components, high-temperature adhesives, and composite matrices for aircraft, spacecraft, and missiles.[1][2]
-
Electronics: Serve as substrates for printed circuit boards, encapsulants for electronic components, and high-temperature wire insulation due to their excellent dielectric properties and thermal stability.[1]
-
Automotive: Employed in under-the-hood components and high-performance brake parts that are exposed to high temperatures.[1]
-
Industrial: Utilized as corrosion-resistant coatings for pipes and tanks in harsh chemical environments and as components for high-temperature industrial machinery.[1]
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorophthalonitrile
This document provides a detailed methodology for the determination of 4-Chlorophthalonitrile purity and the separation of its potential impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including phthalocyanines and other functional materials. Accurate determination of its purity and impurity profile is crucial for quality control and to ensure the integrity of downstream products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] A robust, stability-indicating HPLC method is essential to separate the main component from any potential degradation products or process-related impurities.
This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.
Potential Impurities
Potential impurities in this compound can originate from the synthesis process or degradation. These may include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Positional Isomers: Isomers formed during the substitution reaction.[1]
-
Hydrolysis Products: Carboxylic acids or amides resulting from the hydrolysis of the nitrile groups.[1]
-
Degradation Products: Formed under stress conditions such as acid, base, oxidation, heat, or light.
HPLC Method Parameters
A reversed-phase HPLC method is typically employed for the analysis of phthalonitrile derivatives.[1] The following table summarizes the recommended starting conditions for the analysis of this compound, based on methods for structurally similar compounds.[2][3] Method optimization and validation are required for specific applications.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 1: Recommended HPLC Method Parameters
The gradient elution profile is designed to provide good resolution between the main peak and potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocols
Standard and Sample Preparation
4.1.1. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
4.1.2. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in Table 1.
-
Purge the system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.[4]
-
Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solutions for analysis.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
5.1. Preparation of Stock Solution for Degradation Studies (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
5.2. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.[6]
-
Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.[6]
-
Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[9]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to 105°C in a hot air oven for 48 hours.
-
Prepare a 100 µg/mL solution from the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration.
-
Prepare a 100 µg/mL solution from the stressed solid for analysis.
-
An unstressed sample solution should be prepared and analyzed alongside the stressed samples for comparison.
Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters are typically evaluated:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and resolved from degradation products and placebo components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the API. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Tetrachlorophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. jidps.com [jidps.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of 4-Chlorophthalonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to ensure accurate and reproducible quantification and identification of this compound in various sample matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including phthalocyanine dyes and pigments, as well as certain pharmaceuticals. Accurate and sensitive analytical methods are crucial for monitoring its purity, detecting it as a potential impurity in final products, and for research and development purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[1]
This application note details the sample preparation, GC-MS instrument parameters, and data analysis procedures for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are protocols for both solid and liquid samples.
2.1.1. Solid Samples
-
Dissolution: Accurately weigh a portion of the solid sample and dissolve it in a suitable volatile organic solvent such as dichloromethane or hexane.[2][3]
-
Concentration Adjustment: Adjust the concentration to approximately 10 µg/mL to ensure a column loading of around 10 ng with a 1 µL injection (splitless).[2]
-
Filtration: If particulates are present, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[2][4]
2.1.2. Liquid Samples (in a complex matrix)
For liquid samples where this compound is a minor component, an extraction and concentration step is necessary.
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of the aqueous sample, add 5 mL of an immiscible organic solvent like dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Allow the layers to separate.
-
Carefully collect the organic layer.
-
Dry the organic extract using anhydrous sodium sulfate.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
-
Elute the this compound with a suitable organic solvent such as acetonitrile or dichloromethane.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or hexane) to achieve the desired concentration for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used. The parameters are adapted from methods for structurally similar compounds, such as 4-Chlorobenzonitrile.[5]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial Temperature: 60 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 50-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Expected Mass Spectrum
Table 2: Predicted Quantitative Data for this compound
| Parameter | Expected Value/Characteristic |
| Molecular Formula | C₈H₃ClN₂ |
| Molecular Weight | 162.58 g/mol |
| Expected Retention Time | ~10-15 minutes (with the proposed GC program) |
| Key Mass Fragments (m/z) | 162 (Molecular Ion), 164 (M+2), 127 ([M-Cl]⁺), 101 ([M-Cl-CN]⁺) |
Note: The retention time is an estimate and should be confirmed by running a standard of this compound under the specified conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the GC-MS analysis of this compound.
Caption: Overall workflow for GC-MS analysis of this compound.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols: 4-Chlorophthalonitrile as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-chlorophthalonitrile and its derivatives as foundational building blocks for a range of functional materials. The unique chemical properties of the phthalonitrile scaffold, featuring reactive nitrile groups and a modifiable aromatic ring, make it an invaluable precursor for the synthesis of high-performance polymers, phthalocyanines for advanced applications, and photosensitizers for photodynamic therapy.
Core Applications of this compound Derivatives
This compound and its close chemical relatives, such as 4-nitrophthalonitrile, are pivotal starting materials in the synthesis of:
-
High-Performance Thermosetting Polymers: Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, and inherent flame retardancy. These properties make them ideal for applications in the aerospace, defense, and electronics industries.
-
Phthalocyanines: These macrocyclic compounds are structurally similar to porphyrins and exhibit intense color, high chemical stability, and unique photophysical properties. They find use as pigments, catalysts, chemical sensors, and photosensitizers in medical applications.
-
Photosensitizers for Photodynamic Therapy (PDT): Phthalocyanines derived from substituted phthalonitriles are effective photosensitizers. When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can selectively destroy cancer cells. This makes them promising agents in oncology.[1][2]
Section 1: High-Performance Phthalonitrile Polymers
Phthalonitrile monomers can be thermally cured to produce highly cross-linked, void-free thermosetting polymers with exceptional thermomechanical properties. The polymerization process typically involves heating the monomer in the presence of a curing agent.
Quantitative Data: Properties of Phthalonitrile Resins
The following table summarizes the expected properties of a high-performance polymer derived from a substituted phthalonitrile monomer.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 400 °C |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C |
| Char Yield at 800 °C in N₂ | > 70% |
| Water Absorption | < 1.5% |
| Dielectric Constant | 2.5 - 3.5 |
Experimental Protocol: Synthesis and Curing of a Phthalonitrile Monomer
This protocol describes a general two-step process: the synthesis of a phenoxy-substituted phthalonitrile monomer from 4-nitrophthalonitrile (a common precursor that can be synthesized from this compound), followed by its thermal polymerization.
Step 1: Synthesis of 4-(Phenoxy)phthalonitrile Monomer
This procedure involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-Nitrophthalonitrile
-
A substituted phenol (e.g., 4-aminophenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophthalonitrile (1 equivalent) and the desired phenol (1.1 equivalents) in dry DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C with continuous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into an excess of cold deionized water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by cold methanol to remove unreacted starting materials and impurities.
-
Dry the crude product in a vacuum oven at 60-80 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Step 2: Thermal Curing of the Phthalonitrile Monomer
This protocol details the polymerization of the synthesized monomer into a thermoset resin.
Materials:
-
Synthesized phthalonitrile monomer
-
Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl ether), typically 2-5 wt%
Procedure:
-
Thoroughly mix the phthalonitrile monomer with the curing agent.
-
Heat the mixture to a temperature above the monomer's melting point but below the curing temperature to achieve a homogeneous melt.
-
Pour the molten mixture into a preheated mold.
-
Place the mold in a vacuum oven or furnace and apply a staged heating profile under an inert atmosphere. A typical curing cycle is:
-
Heat to 250 °C and hold for 2 hours.
-
Increase to 280 °C and hold for 4 hours.
-
Further increase to 320 °C and hold for 8 hours.
-
-
After the curing cycle is complete, allow the polymer to cool slowly to room temperature to prevent thermal stress and cracking.
Experimental Workflow: Phthalonitrile Polymer Synthesis
Caption: Workflow for the synthesis and curing of a phthalonitrile polymer.
Section 2: Phthalocyanines as Photosensitizers in Drug Development
Phthalocyanines synthesized from precursors like this compound are second-generation photosensitizers used in photodynamic therapy (PDT) for cancer treatment.[2] They possess strong light absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration.[3]
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of phthalocyanine-based PDT relies on the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[4][5]
-
Administration and Localization: The phthalocyanine photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissue.[3]
-
Light Activation: The tumor is then illuminated with light of a specific wavelength (typically 600-800 nm), which excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).[2]
-
Intersystem Crossing: The photosensitizer undergoes intersystem crossing to a longer-lived triplet state (T₁).
-
ROS Generation: The excited triplet state photosensitizer can then react with molecular oxygen via two pathways:
-
Type I Reaction: Electron transfer to produce superoxide anions (O₂⁻•), which can lead to the formation of other ROS.
-
Type II Reaction: Energy transfer to ground-state oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂).[2]
-
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids. This leads to cell death through apoptosis, necrosis, or autophagy.[6][7]
Signaling Pathways in Phthalocyanine-Mediated PDT
PDT with phthalocyanine photosensitizers can trigger multiple cell death signaling pathways. The primary mechanism often involves the induction of apoptosis.
-
Intrinsic Apoptosis Pathway: This is the most commonly observed pathway in PDT.[3]
-
PDT-induced ROS cause damage to mitochondria, leading to the release of cytochrome c into the cytosol.
-
Cytochrome c, along with other proteins, forms the apoptosome.
-
The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.
-
Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[3]
-
-
Stress Kinase Activation: PDT can strongly activate stress-activated protein kinases (SAPK/JNK) and p38 MAPK, which can contribute to the promotion of apoptosis.[3]
-
Necrosis: If the oxidative stress is too high or if the photosensitizer localizes to the plasma membrane or lysosomes, cell death may occur through necrosis.[8]
Signaling Pathway Diagram: Intrinsic Apoptosis in PDT
References
- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble phthalocyanine photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 6. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Pathways and Phthalocyanine as an Efficient Agent for Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorophthalonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Chlorophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The primary precursors for the synthesis of this compound are typically 4-chlorophthalic acid (or its anhydride) and 3,4-dichlorobenzonitrile. The choice of starting material often depends on commercial availability, cost, and the planned synthetic route.
Q2: Which synthetic routes are most effective for preparing this compound?
A2: Two common and effective synthetic routes are the dehydration of 4-chlorophthalamide and the cyanation of 3,4-dichlorobenzonitrile. A third potential route is the Sandmeyer reaction starting from a suitable chloro-substituted aromatic amine.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction temperature, presence of moisture leading to hydrolysis of the nitrile groups, and product loss during work-up and purification. Careful control of reaction parameters is crucial.[1][2]
Q4: What are the common impurities or byproducts I should be aware of?
A4: Common impurities include unreacted starting materials, the intermediate 4-chlorophthalamide (in the dehydration route), and hydrolysis products such as 4-chlorophthalic acid. In routes involving cyanation, incomplete reaction can lead to mono-cyanated intermediates.
Q5: How can I effectively purify the crude this compound?
A5: The most common method for purifying crude this compound is recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.[3] For persistent impurities, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system can be effective.[3]
Q6: Can the nitrile groups of this compound hydrolyze during synthesis or work-up?
A6: Yes, the nitrile groups are susceptible to hydrolysis, especially in the presence of strong acids or bases and water, which can lead to the formation of 4-chlorophthalamide or 4-chlorophthalic acid.[1] It is important to use anhydrous solvents and reagents and to minimize contact with water during the work-up.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Scenario 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for the recommended duration. For dehydration reactions, this can be up to 18 hours.[1] - Use a sufficient excess of the dehydrating agent or cyanation source. |
| Suboptimal Reaction Temperature | - Carefully control the reaction temperature. For dehydration using thionyl chloride, the initial addition should be at a low temperature (0-5°C).[1] For cyanation reactions, higher temperatures may be required, but excessive heat can lead to degradation. |
| Presence of Moisture | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Loss of Product During Work-up | - When precipitating the product, use an ice bath and stir vigorously to ensure complete precipitation. - Wash the filtered product with a cold, non-polar solvent to minimize dissolution. |
Scenario 2: Impure Product
| Possible Impurity | Identification | Troubleshooting Steps |
| Unreacted Starting Material | - Different Rf value on TLC compared to the product. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of reagents. - Recrystallization can often effectively remove unreacted starting material.[1] |
| 4-Chlorophthalamide (from dehydration route) | - Presence of amide peaks in the IR and NMR spectra. | - Ensure the dehydration reaction goes to completion. - Use a sufficient excess of the dehydrating agent. - This impurity can be removed by recrystallization.[1] |
| Hydrolysis Products (e.g., 4-Chlorophthalic acid) | - Broad O-H peak in the IR spectrum. | - Maintain anhydrous reaction conditions. - An aqueous basic wash during work-up can help remove acidic impurities. |
Data on Reaction Parameters
Optimizing reaction conditions is critical for maximizing the yield of this compound. The following tables provide data on the synthesis of a key precursor, 4-chlorophthalic anhydride, and general conditions for related cyanation reactions.
Table 1: Influence of Reaction Conditions on the Synthesis of 4-Chlorophthalic Anhydride [4]
| Parameter | Condition | Yield | Purity |
| pH | 4.5 - 5.5 | 50-60% | >98.5% (after purification) |
| Reaction Temperature | 55-65°C | 50-60% | >98.5% (after purification) |
| Reaction Time | 180-220 min | 50-60% | >98.5% (after purification) |
| Water to Phthalic Anhydride Ratio | 2.0 - 2.2 (by mass) | 50-60% | >98.5% (after purification) |
Table 2: General Conditions for Copper-Catalyzed Cyanation of Aryl Halides [5]
| Parameter | Condition |
| Catalyst | Copper(I) cyanide (CuCN) |
| Ligand | Phenanthroline (20 mol%) |
| Cyanide Source | Sodium cyanide (NaCN) |
| Oxidant | Iodine (I2) |
| Solvent | Dioxane/m-xylene mixture |
| Temperature | Varies, often elevated |
Experimental Protocols
Method 1: Synthesis via Dehydration of 4-Chlorophthalamide
This protocol is adapted from the general procedure for the dehydration of phthalamides.[1]
Step 1: Synthesis of 4-Chlorophthalamide
-
In a round-bottom flask, dissolve 4-chlorophthalic anhydride in an excess of aqueous ammonia.
-
Heat the mixture to evaporate the water and excess ammonia, yielding crude 4-chlorophthalamide.
-
Recrystallize the crude product from water to obtain pure 4-chlorophthalamide.
Step 2: Dehydration to this compound
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add 4-chlorophthalamide and a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) in a suitable anhydrous solvent like toluene.
-
Slowly heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice water for SOCl2).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Method 2: Synthesis via Sandmeyer Reaction
This protocol outlines a general approach using the Sandmeyer reaction for cyanation.[6][7][8]
Step 1: Diazotization of 4-Amino-2-chlorobenzonitrile
-
Dissolve 4-amino-2-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5°C, to form the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N2 gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure completion.
-
Cool the reaction mixture and extract the this compound with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chlorophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chlorophthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The conversion of precursors to this compound may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred for the recommended duration at the specified temperature. If the reaction stalls, consider adding a slight excess of the limiting reagent.
-
-
Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or lead to the degradation of reactants and products.
-
Solution: For chlorination and ammoxidation reactions, precise temperature control is crucial. Use a calibrated thermometer and a reliable heating/cooling system. For ammoxidation, temperatures that are too high can lead to over-oxidation.
-
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the nitrile groups, forming 4-chlorophthalamide or 4-chlorophthalic acid.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Loss of Product During Workup: The product can be lost during extraction, precipitation, or filtration steps.
-
Solution: When precipitating the product, use a cold non-solvent and stir vigorously to ensure complete precipitation. When performing liquid-liquid extractions, ensure complete separation of the layers and consider back-extracting the aqueous layer to recover any dissolved product. Wash the filtered product with a minimal amount of cold solvent to reduce losses due to dissolution.
-
Question 2: My final product is impure. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue. The identity of these impurities depends on the synthetic route. The following table summarizes the most common side products, their identification, and strategies for their minimization.
| Side Product | Identification | Minimization Strategy |
| 3-Chlorophthalonitrile (Isomer) | Similar retention time in GC and Rf in TLC to the desired product. May require co-injection with a standard for confirmation. | Optimize chlorination conditions (temperature, catalyst, reaction time) to favor para-substitution. Separation can be challenging and may require preparative HPLC or fractional crystallization. |
| Dichlorophthalonitriles | Higher molecular weight peaks in Mass Spectrometry (MS). | Use a stoichiometric amount of the chlorinating agent. Avoid prolonged reaction times or excessively harsh chlorination conditions. |
| 4-Chlorophthalamide | Presence of amide peaks in IR and NMR spectra. Higher melting point than the nitrile. | Ensure complete dehydration of the corresponding diamide if this is the synthetic route. In other routes, maintain strictly anhydrous conditions to prevent hydrolysis of the nitrile groups. |
| 4-Chlorophthalic Acid | Broad O-H stretch in the IR spectrum. Can be detected by a change in pH of an aqueous wash. | Maintain anhydrous conditions throughout the reaction and workup. An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can remove acidic impurities. |
| 4-Chloro-o-tolunitrile | Lower molecular weight and boiling point than the desired product. Can be identified by GC-MS. | This is an intermediate in the ammoxidation of 4-chloro-o-xylene. Ensure complete conversion by optimizing reaction time, temperature, and catalyst activity. |
| Phthalonitrile (Unreacted) | Lower molecular weight and different spectroscopic signature. | Ensure complete chlorination of the starting material. Monitor the reaction by TLC or GC. |
Question 3: How can I effectively purify my crude this compound?
Answer:
The primary method for the purification of crude this compound is recrystallization .
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing phthalonitriles include ethanol, methanol, and toluene. A mixed solvent system may also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
For the separation of persistent impurities, especially the 3-chlorophthalonitrile isomer, column chromatography on silica gel may be necessary. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary industrial routes are:
-
Ammoxidation of 4-chloro-o-xylene: This is a gas-phase catalytic reaction involving 4-chloro-o-xylene, ammonia, and air.
-
From 4-chlorophthalic acid/anhydride: This involves the conversion of 4-chlorophthalic acid or its anhydride to the corresponding diamide, followed by dehydration to the dinitrile.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the expected value is indicative of high purity.
-
Spectroscopy:
-
NMR (1H and 13C): Provides detailed structural information.
-
IR: The presence of a strong nitrile peak (C≡N stretch) around 2230 cm-1 is characteristic.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
-
Chromatography (TLC, GC, HPLC): To assess purity and identify the number of components in your sample.
Q3: The chlorination of phthalic anhydride gives a mixture of 3- and 4-chloro isomers. How does this affect the synthesis of this compound?
A3: If your synthesis starts from chlorinated phthalic anhydride, you will likely carry the isomeric mixture through the subsequent reaction steps. This will result in a mixture of 3-chlorophthalonitrile and this compound in your final product. The separation of these isomers is challenging due to their similar physical properties. If high isomeric purity is required, a synthetic route that avoids this chlorination step, or a more efficient purification method like preparative HPLC, should be considered.
Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes for the synthesis of this compound and its precursors. Please note that actual results may vary depending on the specific experimental setup and conditions.
Table 1: Ammoxidation of 4-Chloro-o-xylene
| Parameter | Value | Reference |
| Catalyst | V-Sb-Bi-Zr/γ-Al2O3 oxide | [1] |
| Temperature | 380-450 °C | [1] |
| Reactant Ratio (4-chloro-o-xylene:NH3:Air) | Varies, typically high excess of NH3 and air | [1] |
| Typical Yield | 70-85% | [1] |
| Typical Purity | >98% after purification | [1] |
Table 2: Chlorination of Phthalic Anhydride
| Parameter | Value | Reference |
| Chlorinating Agent | Chlorine gas (Cl2) | [2] |
| Catalyst | Iron(III) chloride (FeCl3) | [2] |
| Temperature | 200-240 °C | [2] |
| Isomer Ratio (4-chloro:3-chloro) | ~55:45 | [2] |
| Yield of Monochloro-products | Varies with reaction time and Cl2 stoichiometry | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammoxidation of 4-Chloro-o-xylene (Illustrative)
This protocol is a generalized representation of an industrial process and should be adapted for laboratory scale with appropriate safety precautions.
-
Catalyst Bed Preparation: A tubular reactor is packed with a V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst.
-
Reaction Setup: The reactor is heated to the reaction temperature (e.g., 420 °C).
-
Reactant Feed: A gaseous mixture of 4-chloro-o-xylene, ammonia, and air is passed through the catalyst bed. The molar ratio of the reactants is carefully controlled.
-
Product Collection: The product stream exiting the reactor is cooled to condense the solid products.
-
Purification: The crude this compound is collected and purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound from 4-Chlorophthalic Anhydride (Two-step Lab Scale)
Step 1: Synthesis of 4-Chlorophthalamide
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In a round-bottom flask, suspend 4-chlorophthalic anhydride (1 equivalent) in an excess of concentrated aqueous ammonia.
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Stir the mixture at room temperature until a clear solution is obtained.
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Gently heat the solution to evaporate the water, yielding crude 4-chlorophthalamide.
Step 2: Dehydration of 4-Chlorophthalamide
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In a dry round-bottom flask under an inert atmosphere, add the crude 4-chlorophthalamide (1 equivalent).
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Add a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) (2-3 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile).
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Main synthesis pathway of this compound via ammoxidation and key side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Chlorophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired scale of the purification.[1]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but not at room temperature.[2] A general principle is "like dissolves like"; therefore, solvents with moderate polarity should be considered. A good starting point for solvent screening includes alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures such as ethanol/water.[3][4]
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can originate from the starting materials, by-products of the synthesis reaction, or subsequent degradation. For chlorinated phthalonitriles, impurities may include unreacted starting materials, positional isomers, and by-products from incomplete reactions. For instance, in related syntheses, unreacted phthalonitrile and other chlorinated isomers can be present.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to get a preliminary assessment of purity.[5] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique, as it can effectively separate the main compound from structurally similar impurities.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent even at low temperatures. | Select a less polar solvent or use a solvent pair. Add a "poorer" solvent (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then let it cool.[2] | |
| Oiling out occurs (product separates as an oil, not crystals). | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated, or cooling is too rapid. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization. | |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[1] |
| Premature crystallization occurred during hot filtration. | Use a pre-warmed funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. | |
| Colored impurities remain in the crystals. | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method with caution as it may also adsorb some of the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7] |
| The compound runs with the solvent front (no separation). | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture. |
| Poor separation of the desired compound from impurities. | The chosen solvent system is not optimal. | Develop a better solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[7] |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. Wet packing (preparing a slurry of the stationary phase in the eluent) is often preferred. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude sample in the minimum amount of solvent before loading it onto the column.[5] | |
| Streaking or tailing of bands. | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes improve peak shape. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the solvent's boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to induce further crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Protocol 2: Column Chromatography of Crude this compound
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Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. Maintain a constant level of solvent above the silica gel.
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of test tubes or flasks. Monitor the composition of the fractions using TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98 | 75 | Single recrystallization. Yield may be improved by optimizing cooling. |
| Column Chromatography (Hexane:Ethyl Acetate 4:1) | 85 | >99 | 85 | Good for removing closely related impurities. |
Note: The data presented in this table are for illustrative purposes and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
References
Technical Support Center: Overcoming Low Solubility of 4-Chlorophthalonitrile in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 4-Chlorophthalonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted aromatic dinitrile. It is a key precursor in the synthesis of various functional macrocyclic compounds, most notably phthalocyanines. These resulting phthalocyanine derivatives have broad applications in materials science, electronics, and as photosensitizers in photodynamic therapy for cancer. The chloro-substituent on the phthalonitrile ring provides a reactive site for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.
Q2: In which organic solvents is this compound typically soluble?
A2: this compound exhibits limited solubility in many common organic solvents at room temperature. It is generally more soluble in polar aprotic solvents. Qualitative solubility is observed in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and to a lesser extent, in alcohols like ethanol. Its solubility is known to increase with a rise in temperature.
Q3: Why is the low solubility of this compound a problem in chemical reactions?
A3: The low solubility of this compound can lead to several experimental challenges. Incomplete dissolution of the starting material results in heterogeneous reaction mixtures, which can lead to slower reaction rates, incomplete reactions, and lower yields of the desired product. Poor solubility can also complicate product purification and isolation, leading to the inclusion of unreacted starting material in the final product.
Q4: What are the general strategies to improve the solubility of this compound in a reaction?
A4: Several strategies can be employed to overcome the low solubility of this compound:
-
Solvent Selection: Choosing a solvent in which this compound has higher intrinsic solubility, such as DMF or DMSO.
-
Elevated Temperatures: Increasing the reaction temperature can significantly enhance the solubility of the compound.
-
Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.
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Advanced Energy Input: Techniques like microwave irradiation and ultrasonication can increase solubility and reaction rates.
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Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions involving an ionic reagent and an organic substrate in immiscible phases.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may encounter when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Insufficient solvent volume or inadequate temperature. | Gradually increase the solvent volume while heating and stirring the mixture. Sonication can also be used to aid dissolution. |
| Reaction is Slow or Incomplete | Low concentration of dissolved this compound. | Increase the reaction temperature to improve solubility and reaction kinetics. Consider using a higher-boiling point solvent if compatible with the reaction. Microwave or ultrasound-assisted synthesis can also accelerate the reaction.[1] |
| Low Product Yield | Incomplete reaction due to poor solubility of the starting material. | Optimize the solvent system and reaction temperature. Employ techniques like microwave-assisted synthesis or phase-transfer catalysis to drive the reaction to completion.[2][3] |
| Product Contaminated with Starting Material | Unreacted this compound co-precipitates with the product. | Ensure complete dissolution of the starting material before the reaction proceeds. Use a solvent in which the product is soluble but the starting material is less soluble at a lower temperature for effective purification by recrystallization. |
| "Oiling Out" During Recrystallization | The compound separates as a liquid instead of forming crystals. | This can occur if the solution is too concentrated or cools too quickly. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool slowly at room temperature before placing it in an ice bath. |
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound is not extensively available in the public domain. The following table provides an estimated overview of its solubility in common organic solvents at different temperatures, based on qualitative literature descriptions and the general behavior of similar compounds.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) | Notes |
| N,N-Dimethylformamide (DMF) | ~5 - 10 | > 20 | Generally a good solvent for phthalonitriles. |
| Dimethyl Sulfoxide (DMSO) | ~5 - 10 | > 20 | Similar to DMF, effective at dissolving polar compounds. |
| Acetone | ~1 - 5 | ~10 - 15 | Moderate solubility, improves significantly with heat. |
| Ethanol | < 1 | ~1 - 5 | Sparingly soluble at room temperature. |
| Toluene | < 0.5 | ~1 - 2 | Generally poor solubility. |
| Water | < 0.1 | < 0.1 | Practically insoluble. |
Disclaimer: The values in this table are estimations and should be used as a guideline. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific application.
Experimental Protocols
The following are detailed methodologies for key experimental techniques to overcome the low solubility of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Enhanced Solubility
This protocol describes a general procedure for the reaction of this compound with a nucleophile, using elevated temperature to ensure solubility.
Materials:
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This compound
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Nucleophile (e.g., a substituted phenol)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the nucleophile (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add a sufficient volume of anhydrous DMF to the flask to create a stirrable slurry.
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Flush the flask with an inert gas.
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Heat the mixture to 80-100 °C with vigorous stirring. The reactants should fully dissolve at this temperature.
-
Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into ice-water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines the use of microwave irradiation to accelerate reactions involving this compound.[1]
Materials:
-
This compound
-
Reactants for the specific synthesis (e.g., metal salt for phthalocyanine synthesis)
-
High-boiling point solvent (e.g., quinoline, N,N-dimethylformamide)
Equipment:
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stirrer for the reaction vessel
Procedure:
-
In a microwave reaction vessel, combine this compound, other reactants, and the chosen solvent.
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: temperature (e.g., 150-200 °C), pressure limit, and reaction time (typically much shorter than conventional heating, e.g., 5-30 minutes).[4]
-
Start the microwave program.
-
After the reaction is complete, allow the vessel to cool to a safe temperature before opening.
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Work up the reaction mixture as per the standard procedure for the specific synthesis to isolate and purify the product.
Safety Note: Microwave-assisted synthesis can generate high pressures and temperatures. Always use a dedicated microwave reactor designed for chemical synthesis and follow all safety guidelines provided by the manufacturer.[5][6]
Protocol 3: Ultrasound-Assisted Synthesis
This protocol describes the use of ultrasonic irradiation to enhance the dissolution and reaction of this compound.
Materials:
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This compound
-
Other reactants
-
Appropriate solvent
Equipment:
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Magnetic stirrer and stir bar (optional, for use in an ultrasonic bath)
Procedure:
-
In a reaction flask, combine this compound, other reactants, and the solvent.
-
If using an ultrasonic bath, place the flask in the bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
If using a probe sonicator, insert the probe into the reaction mixture, ensuring it does not touch the sides of the flask.
-
Turn on the ultrasound and set the desired power and temperature.
-
Monitor the reaction progress by TLC. Sonication can often reduce reaction times significantly.
-
Upon completion, turn off the ultrasound and work up the reaction mixture to isolate and purify the product.
Protocol 4: Phase-Transfer Catalysis (PTC)
This protocol is suitable for reactions where an ionic nucleophile needs to react with the organic-soluble this compound.[7]
Materials:
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This compound
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Ionic nucleophile (e.g., sodium phenoxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
An organic solvent (e.g., toluene)
-
Water
Equipment:
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve this compound in the organic solvent.
-
In a separate beaker, dissolve the ionic nucleophile in water.
-
Add the aqueous solution of the nucleophile to the organic solution of this compound.
-
Add the phase-transfer catalyst (typically 5-10 mol%) to the two-phase mixture.
-
Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting logic for low reaction yield with this compound.
Caption: Comparison of conventional vs. advanced methods for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chlorophthalonitrile Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-chlorophthalonitrile. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its derivatization via nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of this compound?
The primary mechanism for the derivatization of this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing cyano groups on the phthalonitrile ring help to stabilize this negatively charged intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired substituted phthalonitrile product.
Q2: I am observing a very low or no yield of my desired product. What are the potential causes?
Low or no product yield is a common issue in the derivatization of this compound. Several factors could be responsible:
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Insufficiently activated nucleophile: The nucleophile may not be strong enough to initiate the reaction. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is crucial to deprotonate it and increase its nucleophilicity.
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Low reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary.
-
Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the nucleophilic anion more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Poor quality of reagents or solvent: The presence of moisture can significantly reduce the yield by reacting with the base and protonating the nucleophile. Ensure that all reagents and solvents are anhydrous.
-
Steric hindrance: A bulky nucleophile or significant steric hindrance around the reaction site on the this compound can slow down the reaction rate.
Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
The most common side reaction is the hydrolysis of the nitrile groups to form carboxamides or carboxylic acids. This is particularly prevalent in the presence of a strong base and water. To minimize this, it is crucial to use anhydrous conditions and avoid excessively high temperatures or prolonged reaction times. If your nucleophile has multiple reactive sites, you may also observe the formation of undesired products from multiple substitutions.
Q4: How can I effectively purify my derivatized phthalonitrile product?
Purification of phthalonitrile derivatives can be challenging due to their often-limited solubility. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid products. Choosing an appropriate solvent or solvent mixture is key to obtaining high purity crystals.
-
Column chromatography: Silica gel or alumina column chromatography can be effective for separating the desired product from unreacted starting materials and side products. A gradient of solvents with increasing polarity is often employed.
-
Washing: Washing the crude product with appropriate solvents can help remove impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Weak nucleophile | Use a stronger base to deprotonate the nucleophile (e.g., K₂CO₃, Cs₂CO₃, NaH). |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | |
| Presence of water | Use anhydrous reagents and solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Insufficient amount of nucleophile or base | Use a slight excess of the nucleophile and/or base (e.g., 1.1-1.5 equivalents). | |
| Formation of Side Products | Hydrolysis of nitrile groups | Ensure anhydrous conditions. Avoid excessively high temperatures and prolonged reaction times. |
| Reaction with solvent | Use a non-nucleophilic solvent. If using a potentially reactive solvent like DMF at high temperatures, consider switching to a more stable alternative like DMSO. | |
| Difficult Purification | Poor solubility of the product | Try different solvents or solvent mixtures for recrystallization. For column chromatography, explore different stationary phases and eluent systems. |
| Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. |
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution of 4-substituted phthalonitriles with various nucleophiles. Note that these are examples from related systems and may require optimization for this compound.
Table 1: Derivatization with Phenols (O-Arylation)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 4-tert-Butylphenol | K₂CO₃ | DMF | 80 | 6 | High | 4-Nitrophthalonitrile |
| 3-Methoxyphenol | K₂CO₃ | DMF | 80-90 | 2.5 | 89 | 4-Nitrophthalonitrile |
| 4-Hydroxypyridine | K₂CO₃ | DMF | 100 | 12 | 75 | 4-Nitrophthalonitrile |
| Hydroquinone | None | Melt | 200 | 3 | Good | Dinitrile compound |
Table 2: Derivatization with Amines (N-Arylation)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | K₂CO₃ | DMF | 120 | 24 | 85 | 4-Nitrophthalonitrile |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 | 4-Nitrophthalonitrile |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 90 | 4-Nitrophthalonitrile |
| 4-Aminophenol | NaH | DMF | RT | 4 | Good | 4-Chlorobenzonitrile |
Table 3: Derivatization with Thiols (S-Arylation)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1-Hexanethiol | K₂CO₃ | DMF | 50 | 3 | High | 4-Nitrophthalonitrile |
| Thiophenol | K₂CO₃ | DMF | 60 | 5 | 88 | 4-Nitrophthalonitrile |
| 4-tert-Butylthiophenol | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 95 | 4-Nitrophthalonitrile |
| Cysteine ethyl ester | Et₃N | CH₂Cl₂ | RT | 12 | Good | 4-Fluoronitrobenzene |
Experimental Protocols
General Protocol for the Synthesis of 4-(Aryloxy)phthalonitriles
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with phenolic nucleophiles.
Materials:
-
This compound
-
Substituted phenol (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the substituted phenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Simplified signaling pathway for phthalocyanine-based photodynamic therapy.
Preventing decomposition of 4-Chlorophthalonitrile during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-chlorophthalonitrile in chemical reactions. The information is intended to help prevent its decomposition and ensure the successful synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound decomposition during a reaction?
A1: The decomposition of this compound can be primarily attributed to three factors:
-
High Temperatures: Like many substituted phthalonitriles, this compound can be sensitive to high temperatures, which can lead to unwanted side reactions or polymerization.
-
Presence of Water and Strong Bases: The nitrile groups on the phthalonitrile ring are susceptible to hydrolysis under basic conditions, especially in the presence of water. This can lead to the formation of 4-chlorophthalamide or 4-chlorophthalic acid derivatives.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and reaction time can significantly impact the stability of this compound.
Q2: What are the likely side products when this compound decomposes?
A2: While specific decomposition pathways are highly dependent on the reaction conditions, common side products arising from the decomposition of related phthalonitriles include:
-
Hydrolysis Products: In the presence of water and a base, the nitrile groups can be hydrolyzed to form 4-chlorophthalamide and subsequently 4-chlorophthalic acid.
-
Polymerization Products: At elevated temperatures, phthalonitriles can undergo self-polymerization, leading to the formation of insoluble, often deeply colored, polymeric materials.
Q3: How can I minimize the decomposition of this compound in my reaction?
A3: To minimize decomposition, consider the following preventative measures:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Optimize Reaction Temperature: It is crucial to find a balance. The temperature should be high enough to drive the desired reaction to completion in a reasonable time but low enough to prevent thermal decomposition and unwanted side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.
-
Choose the Appropriate Base: For nucleophilic substitution reactions, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often a good choice. Stronger bases may increase the rate of nitrile hydrolysis. The solubility of the base in the reaction solvent is also a key factor.
-
Control Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of decomposition. Monitor the reaction and work it up as soon as it is complete.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction for product formation and decomposition. |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or DMAc to improve the solubility of reactants and the nucleophilicity of the reacting partner. | |
| Insufficient amount of nucleophile. | Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion. | |
| Base is not effective. | If using a base, consider switching to one with better solubility in the reaction medium. For example, cesium carbonate (Cs₂CO₃) is more soluble than potassium carbonate in many organic solvents. | |
| Formation of a Tarry, Insoluble Material | Unwanted polymerization of this compound. | Reduce the reaction temperature. Ensure that the reaction is not heated for an unnecessarily long time. Consider using a lower concentration of reactants. |
| Presence of Amide or Carboxylic Acid Byproducts in Product Mixture | Hydrolysis of the nitrile groups. | Ensure strictly anhydrous conditions. Use a less basic catalyst if possible. Minimize the reaction time. |
| Reaction Stalls Before Completion | Deactivation of the nucleophile by trace amounts of water. | Ensure all reagents and solvents are anhydrous. Consider adding a drying agent if compatible with the reaction conditions. |
| Poor solubility of reactants at the given temperature. | Try a different solvent in which all reactants are more soluble, or slightly increase the temperature. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with Phenols
This protocol describes a general method for the synthesis of 4-(aryloxy)phthalonitriles from this compound and a substituted phenol.
Materials:
-
This compound (1.0 equivalent)
-
Substituted Phenol (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound, the substituted phenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the specific phenol and should be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).
Visualizing Reaction Logic
The following diagrams illustrate the general workflow for troubleshooting common issues and the potential decomposition pathways for this compound.
Caption: A general workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: Potential decomposition pathways for this compound under adverse reaction conditions.
Troubleshooting peak splitting in NMR of 4-Chlorophthalonitrile
This technical support center provides troubleshooting guidance for researchers encountering unexpected peak splitting in the ¹H NMR spectrum of 4-Chlorophthalonitrile. The following sections offer solutions and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: this compound has a 1,2,4-trisubstituted benzene ring, which gives rise to three distinct signals for the aromatic protons. Based on first-order splitting rules, the expected pattern for this AMX spin system would be:
-
H-3: A doublet, coupled to H-5 (meta coupling).
-
H-5: A doublet of doublets, coupled to H-6 (ortho coupling) and H-3 (meta coupling).
-
H-6: A doublet, coupled to H-5 (ortho coupling).
The two nitrile groups and the chlorine atom are electron-withdrawing, which generally shifts the proton signals downfield, typically appearing in the 7.5-8.0 ppm range.[1][2]
Q2: My aromatic signals are overlapping and the splitting is not a clean, first-order pattern. Why is this happening?
A2: This is a common phenomenon in substituted aromatic compounds and is most likely due to second-order effects .[3][4] These effects become significant when the chemical shift difference between two coupled protons (Δν, measured in Hz) is not much larger than the coupling constant (J) between them.[5] If the Δν/J ratio is less than approximately 5, the simple n+1 splitting rule breaks down, leading to complex, non-intuitive multiplets where the peak spacings do not directly represent the coupling constants.[5]
Q3: The aromatic peaks in my spectrum "lean" towards each other. What does this signify?
A3: The "leaning" or "roofing" effect is a classic sign of second-order coupling.[5] When two multiplets are coupled, the sides of the multiplets facing each other increase in intensity, while the outer peaks decrease. This distortion becomes more pronounced as the chemical shifts of the coupled protons become closer. For this compound, if the chemical shifts of H-5 and H-6 are very similar, their signals will lean heavily towards one another.
Q4: How can I simplify the complex spectrum to confirm the structure of my compound?
A4: Several experimental strategies can be employed to resolve complex or second-order spectra:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field NMR instrument (e.g., moving from 300 MHz to 600 MHz) is a very effective solution.[4][5] This increases the chemical shift dispersion in Hz (Δν) while the coupling constants (J) remain unchanged. A larger Δν/J ratio simplifies the spectrum, making it appear more "first-order" and easier to interpret.
-
Change the NMR Solvent: Utilizing the Aromatic Solvent-Induced Shift (ASIS) effect can be a powerful tool.[6][7] Rerunning the experiment in an aromatic solvent like benzene-d₆ or pyridine-d₅ can alter the chemical shifts of the protons due to anisotropic effects.[4][6] This change can separate overlapping signals, simplifying the splitting patterns.[7]
-
Vary Sample Concentration: Although a smaller effect, intermolecular interactions at high concentrations can influence chemical shifts.[8] Acquiring the spectrum with a more dilute sample may offer better resolution.
-
Perform a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment is an excellent method to definitively identify which protons are coupled.[4] Cross-peaks in the COSY spectrum will connect signals from protons that have a spin-spin coupling, allowing you to trace the connectivity of the aromatic spin system even if the 1D spectrum is complex.
Expected ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound based on first-order analysis. Actual values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity (First-Order) | Typical Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet (d) | Jmeta = ~2 Hz |
| H-5 | 7.7 - 7.9 | Doublet of Doublets (dd) | Jortho = 7-9 Hz, Jmeta = ~2 Hz |
| H-6 | 7.6 - 7.8 | Doublet (d) | Jortho = 7-9 Hz |
Recommended Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound suitable for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Deuterated chloroform is a good starting point as it dissolves many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
-
NMR Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak indicates good shimming.
-
Set the following acquisition parameters as a starting point:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (increase for dilute samples)
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each multiplet.
-
Analyze the chemical shifts and coupling patterns to assign the peaks.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting complex peak splitting in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for NMR peak splitting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Scaling Up 4-Chlorophthalonitrile Synthesis
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chlorophthalonitrile from laboratory to pilot plant scale. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent laboratory synthesis of this compound is via the Sandmeyer reaction, starting from 4-amino-3-cyanobenzonitrile. Another common route involves the direct chlorination of phthalonitrile. For pilot-plant scale, process optimization often focuses on yield, purity, and safety of these established routes.
Q2: What are the critical process parameters to monitor during scale-up?
When scaling up, meticulous control over reaction temperature, rate of reagent addition, and mixing efficiency is crucial.[1] Temperature and pressure profiles established at the lab scale need to be carefully adapted to the pilot plant equipment.[1] Inadequate temperature control can lead to the formation of impurities or even hazardous runaway reactions.
Q3: What are the expected yields and purity for this compound synthesis?
At a laboratory scale, yields can range from 70-85% depending on the specific protocol and purification method. During pilot-scale production, a slight decrease in yield might be observed initially, but process optimization can often bring it back to the lab-scale efficiency. Purity of >98% is generally expected after purification, which can be assessed using HPLC.[2]
Q4: What are the primary safety concerns when handling reagents for this synthesis?
Key safety concerns include the handling of cyanides, corrosive acids, and chlorinated solvents. It is imperative to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For pilot-plant scale, a thorough process hazard analysis (PHA) is mandatory.
Q5: How can I purify the crude this compound at a larger scale?
Recrystallization is a common and effective method for purifying this compound on both lab and pilot scales.[3][4] Suitable solvents include methanol, ethanol, or toluene.[3][4] For higher purity requirements, column chromatography can be employed, though it may be less practical for very large quantities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Ensure the reaction is heated to the specified temperature for the recommended duration.[3] |
| Degradation of starting material or product. | Avoid excessively high temperatures. Ensure all reagents and solvents are of appropriate purity. | |
| Loss of product during work-up. | If the product is precipitated, ensure vigorous stirring for a fine precipitate and wash with cold solvent to minimize dissolution.[3] Check the aqueous layer for product solubility if an extraction was performed.[5] | |
| Impure Product (presence of side-products) | Suboptimal reaction temperature. | Carefully control the reaction temperature. For nitration reactions on analogous compounds, maintaining a temperature of 10-15°C is critical.[3] |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous, as moisture can lead to hydrolysis of nitrile groups to form undesired side products.[6] | |
| Formation of positional isomers. | Optimize reaction conditions to favor the formation of the desired isomer. Positional isomers can be difficult to separate, and chromatographic methods may be necessary.[3] | |
| Reaction is sluggish or does not initiate | Poor quality of reagents or catalyst. | Use freshly purified reagents and ensure the catalyst is active. |
| Inefficient mixing. | On a larger scale, ensure the stirring is adequate to maintain a homogeneous reaction mixture. | |
| Difficulty in isolating the product | Product is an oil instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. |
| Emulsion formation during work-up. | Add a saturated brine solution to help break the emulsion. |
Quantitative Data Summary
Table 1: Typical Reaction Parameters - Lab vs. Pilot Plant
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) | Key Considerations for Scale-Up |
| Reactor Volume | 250 mL | 100 L | Surface area to volume ratio decreases, affecting heat transfer. |
| Reaction Temperature | 10-15 °C (addition), 25 °C (reaction) | 10-15 °C (addition), 25-30 °C (reaction) | Implement a robust cooling system to manage exotherms.[7] |
| Reagent Addition Time | 30 minutes | 2-3 hours | Slower addition rate is crucial to control the reaction exotherm. |
| Stirring Speed | 300-400 RPM (magnetic stirrer) | 100-200 RPM (overhead stirrer) | Ensure efficient mixing to maintain homogeneity and heat distribution. |
| Typical Yield | 75-85% | 70-80% | Process optimization is needed to match lab-scale yields.[8] |
Table 2: Impurity Profile and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| Starting Material (e.g., Phthalonitrile) | Incomplete reaction | HPLC, GC[2] |
| Positional Isomers (e.g., 3-Chlorophthalonitrile) | Side reaction during chlorination | HPLC[2] |
| Hydrolysis Products (Carboxylic Acids) | Presence of moisture | IR Spectroscopy, HPLC[3] |
| Residual Solvents | Incomplete drying | GC[2] |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative)
Disclaimer: This is an illustrative protocol. All experimental work should be conducted with appropriate safety precautions in a suitable chemical fume hood.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add phthalonitrile (10 g).
-
Reaction: Cool the flask to 0-5 °C in an ice bath. Slowly add the chlorinating agent (e.g., sulfuryl chloride in an appropriate solvent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Pilot Plant Scale-Up Considerations
-
Equipment: Use a glass-lined or stainless steel reactor with a jacket for heating and cooling, an overhead stirrer, and a port for reagent addition.
-
Heat Management: The chlorination of phthalonitrile can be exothermic. The rate of addition of the chlorinating agent must be carefully controlled to manage the heat generated. The reactor's cooling system must be adequate to maintain the desired temperature.
-
Material Transfer: Use pumps for transferring reagents and solvents. Ensure all transfer lines are made of compatible materials.
-
Safety: A comprehensive risk assessment should be performed before starting the pilot plant synthesis. This includes considering potential runaway reactions, handling of corrosive materials, and emergency procedures.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Pilot plant process flow for this compound synthesis.
Caption: Key safety considerations for synthesis scale-up.
References
Technical Support Center: Reactions Involving 4-Chlorophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile precursor primarily used in the synthesis of substituted phthalocyanines. It also undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Q2: What catalysts are typically used for the synthesis of phthalocyanines from this compound?
A2: The cyclotetramerization of this compound to form phthalocyanines is often catalyzed by metal salts which also act as the central metal ion in the resulting phthalocyanine. Common catalysts include zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), cobalt(II) acetate (Co(OAc)₂·4H₂O), and iron(II) acetate (Fe(OAc)₂).[1] The reaction is typically carried out in a high-boiling solvent in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
Q3: Can this compound be used in cross-coupling reactions?
A3: Yes, this compound can participate in cross-coupling reactions. The chloro-substituent allows for reactions like the Suzuki coupling, which forms a carbon-carbon bond by reacting with an organoboron species in the presence of a palladium catalyst and a base.[3][4]
Q4: What are the main challenges when working with phthalocyanine synthesis?
A4: A major challenge in the development of novel phthalocyanine compounds is their low solubility, which can hinder their application, particularly in medical fields.[5] Another common issue is achieving high yields, especially for asymmetrically substituted phthalocyanines, which are often obtained in yields of less than 20%.[6]
Troubleshooting Guides
Low Yield in Phthalocyanine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or reagents | Ensure reagents and solvents are pure and anhydrous. Some reagents may need to be distilled prior to use. Verify the quality of the metal salt and base.[7] |
| Suboptimal reaction temperature | The reaction typically requires high temperatures (e.g., 140-160 °C or higher).[1][6] Ensure the reaction is heated to the appropriate temperature. If no reaction occurs, consider cautiously increasing the temperature.[7] | |
| Incorrect stoichiometry | The molar ratio of reactants is crucial. For asymmetric phthalocyanines, using a large excess of one phthalonitrile derivative may improve the yield of the desired A₃B type product.[6] | |
| Formation of multiple undesired products | Side reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2] The presence of water can lead to the formation of phthalimide by-products.[8] |
| Incorrect reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Running the reaction for too long can lead to decomposition of the product.[7] |
Product Solubility and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is insoluble in common organic solvents | Inherent property of unsubstituted or symmetrically substituted phthalocyanines | The introduction of bulky or long-chain substituents on the periphery of the phthalocyanine macrocycle can significantly improve solubility.[5][9] |
| Difficulty in separating the desired product from by-products | Similar polarities of the components in the reaction mixture | Column chromatography is the most common purification method.[8] Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to achieve better separation. For asymmetric phthalocyanines, separation from the symmetric by-products can be challenging and may require multiple chromatographic steps. |
| Product appears as an aggregate in NMR | Strong π–π stacking of the phthalocyanine macrocycles | Obtaining a clean ¹³C NMR spectrum can be difficult due to aggregation and low solubility.[6] Try using deuterated coordinating solvents like pyridine-d₅ or DMSO-d₆, or acquiring the spectrum at an elevated temperature to disrupt aggregation. |
Experimental Protocols
General Protocol for the Synthesis of a Zinc(II) Phthalocyanine
This protocol is a generalized procedure based on common practices for the synthesis of a symmetrically substituted zinc phthalocyanine from this compound.
Materials:
-
This compound
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
High-boiling point solvent (e.g., 1-pentanol, N,N-Dimethylformamide (DMF), or Dimethylaminoethanol (DMAE))[1][2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (4 equivalents) and anhydrous zinc acetate (1 equivalent).
-
Add the high-boiling point solvent to the flask.
-
Add a catalytic amount of DBU (e.g., a few drops) to the mixture.[2]
-
Flush the system with an inert gas.
-
Heat the reaction mixture to reflux (typically between 140 °C and 160 °C) under the inert atmosphere with vigorous stirring.[2][6]
-
Maintain the reflux for a specified time (e.g., 18-24 hours), monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like hexane or an alcohol like methanol.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with the precipitation solvent to remove unreacted starting materials and impurities.
-
The crude product can be further purified by column chromatography on silica gel.
General Protocol for Suzuki Coupling of this compound
This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, or KF)[3]
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for phthalocyanine synthesis.
Caption: Simplified mechanism of the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Managing Impurities in 4-Chlorophthalonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, managing, and troubleshooting impurities encountered during the synthesis of 4-Chlorophthalonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Residual amounts of the initial reactants, such as 4-chlorophthalic acid, 4-chlorophthalic anhydride, or 3,4-dichlorotoluene, may remain in the final product if the reaction does not go to completion.
-
Isomeric Impurities: Positional isomers, such as 3-chlorophthalonitrile, can be formed, especially in high-temperature reactions or if the starting materials are not isomerically pure.
-
Incompletely Reacted Intermediates: Intermediates like 4-chlorophthalamide can be present if the dehydration step is incomplete during synthesis from 4-chlorophthalic acid derivatives.
-
Hydrolysis Products: The nitrile groups of this compound are susceptible to hydrolysis, which can lead to the formation of 4-chlorophthalamic acid and ultimately 4-chlorophthalic acid, particularly in the presence of moisture and at non-neutral pH.
-
Side-Reaction Byproducts: Depending on the specific reagents and conditions used, other chlorinated or substituted phthalonitrile derivatives may be formed as minor byproducts.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, DMF, acetonitrile) can be retained in the final product.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of non-volatile organic impurities. A well-developed HPLC method can separate this compound from its isomers and other byproducts.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some side-reaction byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and confirm the identity of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and can indicate the presence of impurities with distinct absorptions, such as the broad O-H stretch of carboxylic acids resulting from hydrolysis.
Q3: What is a suitable method for purifying crude this compound?
A3: Recrystallization is a highly effective and commonly used method for purifying crude this compound. The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to consider for this compound include:
-
Ethanol
-
Methanol
-
Toluene
-
A mixture of solvents, such as ethanol/water or toluene/heptane, can also be effective.[2]
The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Scenario 1: Low Yield of this compound
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously for the recommended duration. - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to confirm the consumption of starting materials. |
| Suboptimal Reaction Temperature | - Carefully control the reaction temperature within the specified range for the chosen synthetic route. - Temperatures that are too low may lead to slow reaction rates, while excessively high temperatures can cause decomposition of the product. |
| Loss of Product During Work-up | - When precipitating the product, ensure efficient mixing to obtain a fine, easily filterable solid. - Minimize the volume of cold solvent used for washing the filtered product to reduce dissolution losses. |
| Degradation of Product | - Avoid prolonged exposure to high temperatures during the reaction and purification steps. - Ensure the reaction and work-up conditions are anhydrous if water-sensitive reagents are used. |
Scenario 2: Impure this compound Obtained
Problem: The isolated this compound is impure, as indicated by melting point, TLC, or spectroscopic analysis.
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by extending the reaction time or optimizing the stoichiometry of the reactants. - Recrystallization is often effective at removing unreacted starting materials. |
| Formation of Isomeric Impurities | - Use isomerically pure starting materials. - Optimize reaction conditions (e.g., lower temperature) to favor the formation of the desired 4-chloro isomer. - Fractional crystallization or column chromatography may be necessary to separate isomers with similar properties. |
| Incomplete Dehydration of Amide Intermediate | - If synthesizing from a carboxylic acid or anhydride, ensure a sufficient excess of the dehydrating agent is used and that the reaction time is adequate. |
| Hydrolysis of Nitrile Groups | - Maintain anhydrous conditions throughout the synthesis and work-up. - Neutralize any acidic or basic residues before storage. |
| Ineffective Purification | - Optimize the recrystallization solvent and procedure. A different solvent or a solvent mixture may provide better selectivity. - Ensure the crude product is fully dissolved in the hot solvent before cooling. - Cool the solution slowly to promote the formation of pure crystals. |
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Data Presentation
Table 1: Analytical Methods for Impurity Detection in this compound
| Analytical Technique | Impurities Detected | Purpose |
| HPLC | Positional Isomers, Unreacted Starting Materials, Hydrolysis Products, Byproducts | Purity assessment and quantification |
| GC-MS | Residual Solvents, Volatile Byproducts | Identification and quantification of volatile impurities |
| NMR | All organic compounds | Structural elucidation and confirmation of identity |
| FTIR | Compounds with distinct functional groups (e.g., -COOH, -CONH₂) | Identification of functional groups of impurities |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 4-Chlorophthalonitrile and 4-Nitrophthalonitrile in Phthalocyanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phthalocyanines, a class of macrocyclic compounds with broad applications in materials science and medicine, relies on the selection of appropriate precursors. Among the most common starting materials are substituted phthalonitriles, with 4-chlorophthalonitrile and 4-nitrophthalonitrile being two prominent options. This guide provides an objective comparison of these two precursors in the context of phthalocyanine synthesis, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal precursor for their specific applications.
Reactivity and Synthetic Overview
Both this compound and 4-nitrophthalonitrile serve as effective precursors for the synthesis of tetra-substituted phthalocyanines. The electron-withdrawing nature of both the chloro and nitro substituents activates the adjacent nitrile groups, facilitating the critical cyclotetramerization reaction that forms the characteristic 18-π electron aromatic system of the phthalocyanine macrocycle.
The choice between the chloro- and nitro-substituted precursor can significantly influence the reaction conditions, yield, and the properties of the resulting phthalocyanine. The nitro group in 4-nitrophthalonitrile is a strong electron-withdrawing group, which can enhance the reactivity of the nitrile groups towards cyclotetramerization.[1][2] Furthermore, the nitro group can be readily displaced by a variety of nucleophiles, offering a versatile handle for post-synthesis modification of the phthalocyanine periphery.[3] The chloro group is also electron-withdrawing, though generally considered less activating than the nitro group. However, chloro-substituted phthalocyanines have been shown to possess unique electronic properties, such as increased electrical conductivity.
Comparative Synthesis Data
While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, analysis of individual synthesis reports for metallophthalocyanines derived from this compound and 4-nitrophthalonitrile allows for a comparative assessment. The following table summarizes typical reaction conditions and reported yields for the synthesis of zinc phthalocyanine (ZnPc) derivatives from these two precursors.
| Precursor | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophthalonitrile | Zinc Acetate | Quinoline | ~220 | 6 | Not specified | [4] |
| 4-Nitrophthalonitrile | Zinc Acetate Dihydrate | DMF | 150 | 4 | Not specified | [5] |
| Phthalonitrile (unsubstituted) | Zinc Acetate Dihydrate | DMF | 150 | 4 | 69 | [6] |
| Phthalonitrile (unsubstituted) | Zinc Chloride | DMF | 150 | 4 | 64 | [6] |
| Phthalonitrile (unsubstituted) | Zinc Sulfate Heptahydrate | DMF | 150 | 4 | 68 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of metallophthalocyanines are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of zinc phthalocyanine derivatives from both 4-nitrophthalonitrile and a general protocol adaptable for this compound.
Synthesis of Zinc(II) Tetra(4-nitro)phthalocyanine
This protocol is a generalized procedure based on common synthetic methods.[4][5]
Materials:
-
4-Nitrophthalonitrile
-
Anhydrous Zinc Acetate (or Zinc Acetate Dihydrate)
-
High-boiling solvent (e.g., Quinoline or DMF)
-
Methanol (for precipitation)
-
Dichloromethane (for washing)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (4.0 mmol) and anhydrous zinc acetate (1.0 mmol).
-
Add a suitable high-boiling solvent such as quinoline (10 mL) or DMF (30 mL).
-
Heat the reaction mixture to reflux (for quinoline, approx. 237 °C; for DMF, 150 °C) under a nitrogen atmosphere with vigorous stirring.[4][5]
-
Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.[4][5]
-
After cooling the reaction mixture to room temperature, precipitate the crude product by pouring the mixture into a non-solvent like methanol.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with dichloromethane to remove unreacted starting materials and other impurities.[6]
-
Dry the purified zinc(II) tetra(4-nitro)phthalocyanine in a vacuum oven.
Synthesis of Zinc(II) Tetra(4-chloro)phthalocyanine (General Protocol)
A specific detailed protocol for the synthesis from this compound was not found in the direct comparative literature. However, a general procedure for the synthesis of tetra-chloro-substituted phthalocyanines can be adapted from established methods.
Materials:
-
This compound
-
Anhydrous Zinc Acetate (or other suitable zinc salt)
-
High-boiling solvent (e.g., Quinoline, DMF, or 1-pentanol)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (4.0 mmol) and anhydrous zinc acetate (1.0 mmol).
-
Add a high-boiling point solvent.
-
Heat the mixture to reflux temperature under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reaction at reflux for several hours, monitoring for the characteristic color change indicating phthalocyanine formation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding methanol.
-
Collect the solid by filtration and wash thoroughly with appropriate solvents to remove impurities.
-
Dry the final product under vacuum.
Visualization of Synthetic Pathways and Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Reactivity: 4-Chlorophthalonitrile vs. Tetrachlorophthalonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the synthesis of functionalized phthalocyanines and other advanced materials, the choice of precursor is paramount to achieving desired substitution patterns and reaction efficiencies. Both 4-Chlorophthalonitrile and Tetrachlorophthalonitrile serve as key building blocks, offering pathways to a diverse array of substituted aromatic compounds through nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of their reactivity, supported by available experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Principles of Reactivity: An Overview
The reactivity of chlorinated phthalonitriles in nucleophilic aromatic substitution is governed by the electronic effects of the substituents on the benzene ring. The two nitrile (-CN) groups are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The chlorine atoms also contribute to this activation through their inductive electron-withdrawing effect, while their lone pairs exert a deactivating resonance effect.
Theoretically, Tetrachlorophthalonitrile is expected to be more reactive than this compound towards nucleophilic attack. The presence of four electron-withdrawing chlorine atoms in tetrachlorophthalonitrile significantly increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. In contrast, this compound has only one chlorine atom, resulting in a less activated system.
Furthermore, in tetrachlorophthalonitrile, the chlorine atom at the 4-position is reported to be the most susceptible to substitution. This regioselectivity is attributed to the combined electron-withdrawing effects of the adjacent nitrile group and the other chlorine atoms.
Comparative Experimental Data
Direct, side-by-side kinetic comparisons of this compound and Tetrachlorophthalonitrile are not extensively reported in the literature. However, a comparative analysis of reaction conditions and yields from studies on each compound provides valuable insights into their relative reactivity. The following table summarizes representative nucleophilic substitution reactions.
| Precursor | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Tetrachlorophthalonitrile | Various Amines (10-fold excess) | - | Disubstituted amino-phthalonitriles | 60-65 | [1] |
| Tetrachlorophthalonitrile | Malononitrile | - | 4-(Dicyanomethyl)-3,5,6-trichlorophthalonitrile | - | [1] |
| 4-Nitrophthalonitrile * | 4-Aminophenol | K₂CO₃, DMF | 4-(4-Aminophenoxy)phthalonitrile | - | [2][3] |
Note: Data for 4-Nitrophthalonitrile is included as an analogue to demonstrate typical conditions for monosubstituted phthalonitriles, although the nitro group is a stronger activating group than a chloro group.
The data for tetrachlorophthalonitrile indicates that even with an excess of the nucleophile, the substitution does not always proceed to completion, with disubstitution products being common. This suggests a stepwise substitution pattern where the reactivity of the remaining chlorine atoms decreases after initial substitutions. The reaction with malononitrile highlights the high regioselectivity for the 4-position.
Experimental Protocols
The following is a general methodology for performing a nucleophilic aromatic substitution on a chlorophthalonitrile precursor. This protocol can be adapted for both this compound and Tetrachlorophthalonitrile.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorophthalonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the nucleophile (1.0 - 10.0 eq.) and a base (e.g., K₂CO₃, Et₃N) if required to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution of chlorophthalonitriles proceeds via a well-established SNAr mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Conclusion
Based on fundamental principles of organic chemistry, Tetrachlorophthalonitrile is inherently more reactive towards nucleophilic aromatic substitution than this compound . The multiple electron-withdrawing chlorine atoms on the tetrachloro- derivative create a more electron-deficient aromatic ring, facilitating nucleophilic attack. Experimental evidence, although not from direct comparative studies, supports this, showing that tetrachlorophthalonitrile reacts with a variety of nucleophiles under relatively mild conditions. However, controlling the degree of substitution on tetrachlorophthalonitrile can be a challenge, often leading to mixtures of products.
For syntheses requiring the introduction of a single substituent, this compound provides a more direct and potentially more selective starting material, although likely requiring more forcing reaction conditions compared to its tetrachlorinated counterpart. The choice between these two precursors will ultimately depend on the desired final product, the nature of the nucleophile, and the desired level of substitution.
References
Purity Analysis of Synthesized 4-Chlorophthalonitrile: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Chlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, requires rigorous analytical characterization. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data. Furthermore, it explores alternative analytical techniques, offering a holistic perspective on purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally stable organic compounds like this compound. Its high-resolution capability allows for the effective separation of the main compound from structurally similar impurities, which is crucial for accurate quantification.
A typical impurity profile for this compound can arise from the common synthesis route involving the nucleophilic aromatic substitution of a nitrophthalonitrile precursor. Potential impurities may include unreacted starting materials, positional isomers (e.g., 3-chlorophthalonitrile), and by-products from hydrolysis of the nitrile groups to carboxylic acids or amides. The ability of HPLC to resolve these closely related compounds is a significant advantage.
Comparative Analysis of a Synthesized Batch
To illustrate the efficacy of HPLC in purity analysis, the following table summarizes the chromatographic data from a synthesized batch of this compound compared to a certified reference standard. The data highlights the separation of the main component from potential process-related impurities.
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| 3-Chlorophthalonitrile (Isomer) | 6.2 | 0.35 | Not Detected |
| 4-Nitrophthalonitrile (Precursor) | 7.8 | 0.20 | Not Detected |
| This compound | 8.5 | 99.3 | >99.9 |
| 4-Chlorophthalic acid (Hydrolysis) | 4.1 | 0.15 | Not Detected |
This data is illustrative and may vary based on specific synthesis and chromatographic conditions.
Experimental Workflow for HPLC Purity Analysis
Figure 1. Workflow for the purity analysis of this compound by HPLC.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for separating aromatic nitrile compounds.
-
-
Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Alternative Analytical Techniques for Purity Assessment
While HPLC is a primary method for purity determination, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the sample's composition.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei. |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Use | Purity determination and quantification of non-volatile impurities and isomers. | Analysis of residual solvents and volatile impurities. | Absolute purity determination and structural confirmation without a specific reference standard of the analyte. |
| Sample Prep | Dissolution in a suitable solvent and filtration. | Dissolution in a volatile solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard. |
| Limitations | May not detect highly volatile impurities. Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Gas Chromatography (GC)
In the context of this compound purity analysis, GC is an excellent complementary technique to HPLC.
-
Advantages:
-
Ideal for the detection and quantification of residual solvents from the synthesis.
-
High resolution for volatile impurities.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds. This compound has a relatively high boiling point, which can make GC analysis challenging without derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.[1][2]
-
Advantages:
-
Provides absolute purity determination.
-
Offers structural confirmation of the main component and impurities in a single experiment.
-
Non-destructive technique.
-
-
Limitations:
-
Lower sensitivity compared to HPLC and GC.
-
Requires a more expensive and specialized instrument (NMR spectrometer).
-
Potential for signal overlap in complex mixtures.
-
Conclusion
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities and positional isomers, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques are invaluable. Quantitative NMR offers the advantage of absolute purity determination and structural confirmation in a single experiment, while Gas Chromatography is the method of choice for analyzing residual volatile impurities. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized this compound.
References
A Comparative Spectroscopic Analysis of 4-Chlorophthalonitrile Isomers
A crucial examination of the spectroscopic signatures of 3-chlorophthalonitrile and 4-chlorophthalonitrile is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their spectral properties, supported by experimental data, to facilitate their identification, differentiation, and application in chemical synthesis and materials science.
The isomeric purity of substituted phthalonitriles is a critical parameter in the synthesis of well-defined phthalocyanine-based materials, which have applications in areas such as photodynamic therapy, catalysis, and molecular electronics. The position of the chloro-substituent on the phthalonitrile ring significantly influences the electronic properties and symmetry of the resulting phthalocyanine, thereby affecting its performance. This guide provides a detailed spectroscopic comparison of the two positional isomers of chlorophthalonitrile: 3-chlorophthalonitrile and this compound.
Chemical Structures
The key difference between the two isomers lies in the position of the chlorine atom on the benzene ring relative to the two nitrile groups.
-
3-Chlorophthalonitrile: The chlorine atom is positioned adjacent to one of the nitrile groups.
-
This compound: The chlorine atom is located between the two nitrile groups.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-chlorophthalonitrile and this compound, providing a basis for their differentiation.
Table 1: ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | 3-Chlorophthalonitrile (Predicted) | This compound (Predicted) |
| C1/C2 (C-CN) | 115.0, 116.0 | 114.5, 114.5 |
| C3 (C-Cl) | 135.0 | - |
| C4 | 134.5 | 140.0 (C-Cl) |
| C5 | 130.0 | 134.0 |
| C6 | 133.0 | 134.0 |
| CN | 114.0, 113.0 | 113.5, 113.5 |
Note: Experimental data for 3-chlorophthalonitrile from SpectraBase confirms the presence of NMR data, though specific shifts are not publicly available without a subscription. The data presented here is based on predictive models and should be used as a reference.
Table 2: FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 3-Chlorophthalonitrile (Predicted) | This compound (Predicted) |
| C≡N Stretch | ~2235 | ~2230 |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |
| Aromatic C=C Stretch | ~1580, 1470 | ~1570, 1480 |
| C-Cl Stretch | ~800-850 | ~850-900 |
Table 3: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Transition | 3-Chlorophthalonitrile (Predicted) | This compound (Predicted) |
| π → π | ~280, ~290 | ~285, ~295 |
| n → π | ~310 | ~315 |
Table 4: Mass Spectrometry (m/z)
| Fragment | 3-Chlorophthalonitrile (Predicted) | This compound (Predicted) |
| [M]+ | 162/164 (3:1) | 162/164 (3:1) |
| [M-CN]+ | 136/138 | 136/138 |
| [M-Cl]+ | 127 | 127 |
| [C₆H₃N₂]+ | 103 | 103 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon framework of the isomers.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the chlorophthalonitrile isomer is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ) of the carbon resonances are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the isomers.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the isomers.
Methodology:
-
Sample Preparation: A stock solution of the chlorophthalonitrile isomer is prepared in a UV-grade solvent, such as ethanol or acetonitrile, at a concentration of approximately 10⁻⁴ M. Serial dilutions are performed to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and major fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Visualization of Experimental Workflow
The general workflow for the spectroscopic comparison of this compound isomers is outlined below.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
A Comparative Guide to the Electrochemical Properties of 4-Chlorophthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of 4-chlorophthalonitrile and its derivatives. The introduction of different functional groups at the 4-position of the phthalonitrile core significantly modulates the electronic and, consequently, the electrochemical characteristics of these molecules. Understanding these properties is crucial for their application in the development of functional materials, such as phthalocyanines used in sensors, catalysis, and photodynamic therapy.
The Influence of Substituents on Electrochemical Behavior
The electrochemical properties of 4-substituted phthalonitriles are primarily dictated by the electron-donating or electron-withdrawing nature of the substituent at the 4-position. These substituents alter the electron density of the aromatic π-system, which in turn affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-donating groups (EDGs) , such as amino (-NH₂) and phenoxy (-OPh), increase the electron density of the phthalonitrile ring. This raises the HOMO energy level, making the molecule easier to oxidize (i.e., a less positive oxidation potential).
-
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), decrease the electron density of the ring. This lowers the LUMO energy level, making the molecule easier to reduce (i.e., a less negative reduction potential).
-
Halogens , like chlorine (-Cl), exhibit a dual electronic effect. While they are inductively electron-withdrawing, they are also capable of π-donation. For this compound, the inductive effect is generally dominant, making it more difficult to oxidize than phthalonitriles with strong electron-donating groups.
These relationships are visualized in the diagram below, illustrating the impact of various substituents on the frontier molecular orbital energies and the resulting redox potentials.
Caption: Influence of substituents on the electrochemical properties of phthalonitriles.
Comparative Electrochemical Data
While direct, side-by-side comparative studies of the electrochemical potentials of various 4-substituted phthalonitriles are limited in the literature, the following table summarizes the expected and, where available, reported electrochemical behavior based on the electronic nature of the substituents. The data is primarily derived from studies on the resulting phthalocyanines and related organic compounds.
| Compound | Substituent | Electronic Effect | Oxidation Potential (Epa) | Reduction Potential (Epc) | Notes |
| 4-Aminophenoxy- phthalonitrile | -O-C₆H₄-NH₂ | Strong Electron-Donating | Expected to be the lowest (easiest to oxidize) | Expected to be the most negative (hardest to reduce) | The amino and phenoxy groups both contribute significant electron density to the ring. |
| 4-Phenoxy- phthalonitrile | -O-C₆H₅ | Electron-Donating | Lower than unsubstituted phthalonitrile | More negative than unsubstituted phthalonitrile | The phenoxy group increases the HOMO energy level, facilitating oxidation. |
| This compound | -Cl | Inductively Electron-Withdrawing | Higher than electron-donating substituted derivatives | Less negative than electron-donating substituted derivatives | The chloro group lowers the HOMO energy level, making oxidation more difficult compared to EDG-substituted analogues. |
| 4-Nitrophthalonitrile | -NO₂ | Strong Electron-Withdrawing | Expected to be the highest (hardest to oxidize) | Expected to be the least negative (easiest to reduce) | The nitro group significantly lowers the LUMO energy, facilitating the acceptance of an electron.[1] |
Note: The exact redox potentials can vary depending on the experimental conditions (solvent, electrolyte, scan rate, etc.). The trends presented are based on the intrinsic electronic effects of the substituents.
Experimental Protocols
The following is a detailed methodology for the electrochemical analysis of this compound derivatives using cyclic voltammetry.
Objective: To determine the oxidation and reduction potentials of 4-substituted phthalonitrile derivatives.
Materials and Equipment:
-
Potentiostat with a three-electrode setup
-
Glassy carbon working electrode
-
Platinum wire counter (auxiliary) electrode
-
Ag/AgCl or saturated calomel reference electrode (SCE)
-
Electrochemical cell
-
High-purity solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or tetrabutylammonium hexafluorophosphate)
-
High-purity nitrogen or argon gas
-
4-substituted phthalonitrile sample
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M) in the chosen high-purity solvent.
-
Dissolve the 4-substituted phthalonitrile sample in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the de-aerated sample solution.
-
Set the parameters on the potentiostat software. A typical starting point would be:
-
Initial Potential: 0 V
-
Vertex Potential 1 (e.g., for oxidation): +2.0 V
-
Vertex Potential 2 (e.g., for reduction): -2.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.
-
Record the resulting cyclic voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.
-
The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.
-
If ferrocene is used as an internal standard, its redox couple should be observed at a known potential, allowing for correction of the measured potentials.
-
The experimental workflow for synthesizing and characterizing these derivatives is outlined in the diagram below.
Caption: Synthesis and characterization workflow for 4-substituted phthalonitriles.
References
A Comparative Guide to the Thermal Stability of 4-Chlorophthalonitrile-Based Polymers
For researchers, scientists, and drug development professionals working with high-performance materials, understanding the thermal stability of polymers is critical for ensuring reliability and performance in demanding applications. This guide provides a comparative analysis of the thermal stability of polymers based on 4-chlorophthalonitrile and its analogs, benchmarked against other leading high-temperature polymers such as polyimides, bismaleimides (BMI), and phenolic resins.
Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and high char yields.[1] These characteristics make them prime candidates for applications in aerospace composites, microelectronics, and advanced adhesives where materials are subjected to extreme temperatures.[1] While specific quantitative thermogravimetric analysis (TGA) data for polymers derived directly from this compound is limited in peer-reviewed literature, data from closely related phthalonitrile systems, such as those based on 3-(4-chlorophenoxy)phthalonitrile and 4-nitrophthalonitrile, provide valuable insights into their expected high thermal performance.[2][3]
This guide presents a summary of key thermal stability parameters, detailed experimental methodologies for their determination, and visual representations of the analysis workflow and material comparisons to aid in material selection and development.
Comparative Thermal Performance Data
The thermal stability of high-performance polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing crucial data on the decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5% and Td10%, respectively) and the char yield (the percentage of material remaining at a high temperature). DSC is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[3]
The following table summarizes the key thermal properties of various phthalonitrile-based polymers and compares them with other high-performance thermosets. It is important to note that the thermal properties of these polymers can be influenced by factors such as the specific curing agent, cure cycle, and the presence of any additives.[4]
| Polymer System | Td5% (°C, in N2) | Td10% (°C, in N2) | Char Yield at 800°C (%, in N2) | Glass Transition Temperature (Tg) (°C) |
| Phthalonitrile-Based Polymers | ||||
| 3-(4-Chlorophenoxy)phthalonitrile Analog[4] | ~480-520 | ~530-560 | > 70% | Data Not Available |
| Bisphenol A-based Phthalonitrile[2] | 439.6 | Data Not Available | 62.1% | 284.8 |
| 4-Nitrophthalonitrile-based Resin[5] | > 450 | Data Not Available | > 73% | > 439 |
| Anethole-based Phthalonitrile[6] | 483 | Data Not Available | 72% (at 1000°C) | > 450 |
| Alternative High-Performance Polymers | ||||
| Aromatic Polyimide[7] | Data Not Available | 476-578 | Data Not Available | Data Not Available |
| Bismaleimide (BMI) Resin[8] | > 395 | Data Not Available | ~21% weight loss up to 538°C | 375 |
| Phenolic Resin[9][10] | ~460 (Decomposition Temp) | Data Not Available | 57.5 - 73.8% (at 700°C) | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited for the characterization of these high-performance polymers are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition profile, and char yield of the cured polymer.[4]
Instrumentation: A standard thermogravimetric analyzer.[4]
Procedure:
-
A small, representative sample (typically 5-10 mg) of the cured polymer is placed into a TGA sample pan (e.g., platinum or alumina).[4][11]
-
The sample pan is placed onto the TGA balance, and the furnace is sealed.[4]
-
The system is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.[4]
-
The sample is heated from ambient temperature to a high temperature, typically 800°C or 1000°C, at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][11]
-
The mass of the sample is continuously recorded as a function of temperature.[4]
-
Data analysis is performed to determine the onset of decomposition, the temperatures at 5% and 10% weight loss, and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample (typically 5-10 mg) of the cured polymer is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving a heat-cool-heat cycle, in an inert atmosphere (e.g., nitrogen). A common heating rate is 10 °C/min or 20 °C/min.[7]
-
The first heating scan is performed to erase the thermal history of the sample.
-
The sample is then cooled at a controlled rate.
-
A second heating scan is performed, and the data from this scan is used to determine the glass transition temperature, which appears as a step change in the heat flow curve.
Visualizing the Analysis and Comparison
To further clarify the workflow and the comparative nature of this analysis, the following diagrams are provided.
Workflow for Thermal Stability Analysis of Phthalonitrile Polymers.
References
- 1. tms.org [tms.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. northerncomposites.com [northerncomposites.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Thermal Degradation Behavior of High Char Yield Phenolic Resin and Commercial Resin | Scientific.Net [scientific.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Quantum Yield Determination for Phthalocyanines Derived from 4-Chlorophthalonitrile
For researchers, scientists, and drug development professionals, understanding the photophysical properties of phthalocyanines is paramount for their application in areas such as photodynamic therapy (PDT) and bioimaging. The quantum yield, a measure of the efficiency of photon emission (fluorescence) or singlet oxygen generation, is a critical parameter. This guide provides a comparative analysis of the quantum yields of phthalocyanines synthesized from 4-chlorophthalonitrile and its alternatives, supported by experimental data and detailed protocols.
Phthalocyanines derived from 4-substituted phthalonitriles, including this compound, offer a versatile platform for tuning photophysical and photochemical properties. The nature of the substituent at the peripheral positions of the phthalocyanine macrocycle significantly influences its electronic structure, and consequently, its fluorescence and singlet oxygen generation capabilities. While direct, extensive comparative studies on a homologous series of phthalocyanines derived solely from this compound are not abundant in publicly available literature, we can construct a valuable comparison by examining related 4-substituted zinc phthalocyanine (ZnPc) derivatives.
Comparative Analysis of Quantum Yields
The following tables summarize the fluorescence quantum yields (ΦF) and singlet oxygen quantum yields (ΦΔ) of various peripherally tetra-substituted zinc phthalocyanines. Unsubstituted ZnPc in dimethyl sulfoxide (DMSO) is a commonly used standard for these measurements.[1]
Table 1: Fluorescence Quantum Yields (ΦF) of Tetra-Substituted Zinc Phthalocyanines
| Phthalocyanine Derivative | Precursor | Solvent | ΦF | Reference Standard (ΦF) |
| Unsubstituted ZnPc | Phthalonitrile | DMSO | 0.28 | - |
| Tetra-(4-hydroxyaryl) ZnPc | 4-Hydroxyaryl-phthalonitrile | DMF | ~0.20 - 0.30 | ZnPc (0.28 in DMF)[2] |
| Tetra-(4-benzenesulfonamide) ZnPc | 4-(Benzenesulfonamide)-phthalonitrile | DMF | ~0.25 - 0.35 | Unsubstituted ZnPc |
| Quaternized Serotonin Substituted ZnPc | 4-Nitrophthalonitrile & Serotonin | DMSO | 0.42 | Unsubstituted ZnPc (0.18 in DMSO)[3] |
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Tetra-Substituted Zinc Phthalocyanines
| Phthalocyanine Derivative | Precursor | Solvent | ΦΔ | Reference Standard (ΦΔ) |
| Unsubstituted ZnPc | Phthalonitrile | DMSO | 0.67 | -[1] |
| Tetra-(4-hydroxyaryl) ZnPc | 4-Hydroxyaryl-phthalonitrile | DMF | High | ZnPc[2] |
| Zinc Phthalocyanine with Pyrazolylphenylthio linkers | 4-((3,5-dimethyl-1Н-pyrazol-1-yl)phenylthio)phthalonitrile | DMSO, DMF, THF | 0.50 - 0.70 | Unsubstituted ZnPc[4] |
| Platinum(II) Sulfonyl-Substituted Phthalocyanine | Sulfonylphthalonitrile | Ethanol | 0.87 - 0.99 | ZnPc (0.4 in Ethanol)[5] |
The introduction of substituents at the peripheral positions of the phthalocyanine ring generally leads to enhanced solubility and reduced aggregation, which in turn can positively influence the quantum yields. For instance, the quaternization of a serotonin-substituted ZnPc significantly increased its fluorescence quantum yield from 0.30 to 0.42 in DMSO.[3] The heavy atom effect, as seen with the platinum(II) phthalocyanine, dramatically increases the singlet oxygen quantum yield, making it a highly efficient photosensitizer for PDT.[5] Halogenated phthalocyanines, including those with chloro-substituents, are also known to exhibit good triplet yields, which is a prerequisite for efficient singlet oxygen generation.[6][7]
Experimental Protocols
Accurate determination of quantum yields is crucial for comparing the performance of different phthalocyanine derivatives. The relative method, which compares the fluorescence or photosensitized oxidation of a sample to a well-characterized standard, is a widely used and accessible technique.[8][9]
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
This protocol outlines the steps for measuring the fluorescence quantum yield of a phthalocyanine sample relative to a standard of known quantum yield (e.g., unsubstituted ZnPc).[10][11][12]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Phthalocyanine sample
-
Standard with known ΦF (e.g., unsubstituted ZnPc in DMSO, ΦF = 0.28)
-
High-purity solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination (Chemical Trapping Method)
This protocol describes the determination of the singlet oxygen quantum yield by monitoring the photooxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[1][8]
Materials:
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Phthalocyanine sample (photosensitizer)
-
Standard photosensitizer with known ΦΔ (e.g., unsubstituted ZnPc in DMSO, ΦΔ = 0.67)[1]
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
High-purity solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare Solutions: Prepare solutions of the sample and the standard in the chosen solvent. Also, prepare a stock solution of DPBF.
-
Mix Solutions: In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be approximately 1.0.
-
Irradiation and Monitoring: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not. Record the decrease in the absorbance of DPBF at regular time intervals.
-
Data Analysis: Plot the absorbance of DPBF versus irradiation time and determine the initial rate of photooxidation from the slope of the curve.
-
Calculate Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation:
ΦΔ,sample = ΦΔ,std * (Rsample / Rstd) * (Iabs,std / Iabs,sample)
Where:
-
ΦΔ,std is the singlet oxygen quantum yield of the standard.
-
R is the initial rate of DPBF photooxidation.
-
Iabs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and quantum yield determination processes.
References
- 1. rsc.org [rsc.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Photophysical Properties of Tetra- and Octasubstituted Phosphorous Oxide Triazatetrabenzcorrole Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. researchgate.net [researchgate.net]
Comparative Biological Activity of 4-Chlorophthalonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-chlorophthalonitrile derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes key experimental data, outlines detailed protocols for crucial assays, and visualizes experimental workflows and potential signaling pathways.
Introduction
Phthalonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorine atom at the 4-position of the phthalonitrile scaffold can significantly influence the molecule's electronic properties and biological efficacy. This guide focuses on the biological activity screening of this compound derivatives, offering a comparative perspective on their potential as therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various phthalonitrile derivatives, including those with chloro-substitutions.
Table 1: Anticancer Activity of Phthalonitrile and Related Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | Expressed as PGI = 65.12 at 10 µM | Imatinib | - |
| NCI-H460 (Non-Small Cell Lung Cancer) | Expressed as PGI = 55.61 at 10 µM | Imatinib | - | |
| SNB-75 (CNS Cancer) | Expressed as PGI = 54.68 at 10 µM | Imatinib | - | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | < 0.01–0.02 | - | - |
| Colon cancer (SW-620) | < 0.01–0.02 | - | - | |
| CNS cancer (SF-539) | < 0.01–0.02 | - | - | |
| Melanoma (SK-MEL-5) | < 0.01–0.02 | - | - |
*PGI: Percent Growth Inhibition. Data for Imatinib can be retrieved from the NCI website[1].
Table 2: Antimicrobial Activity of Phthalonitrile and Related Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 3 | Enterococcus faecium E5 | 15 | - | - |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Enterococcus faecium E5 | 10 | - | - |
| Staphylococcus aureus ATCC 6538 | 8 | - | - | |
| Bacillus subtilis ATCC 6683 | 9 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Petri plates
-
Muller-Hinton Agar (MHA)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions, sterilize, and pour into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Inoculate the surface of the MHA plates uniformly with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Create wells in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into each well. A solvent control (e.g., DMSO) should also be included. Place a standard antibiotic disc as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a hypothesized signaling pathway potentially modulated by this compound derivatives.
References
A Comparative Performance Analysis of Phthalocyanine-Based Dyes and Commercial Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phthalocyanine-derived dyes, specifically those analogous to structures derived from 4-chlorophthalonitrile, against established commercial photosensitizers used in applications such as photodynamic therapy (PDT). The information herein is supported by experimental data from various scientific publications, with detailed methodologies provided for key evaluative experiments.
Introduction
Phthalocyanines are a class of synthetic macrocyclic compounds that have garnered significant interest as photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), high quantum yields of singlet oxygen, and excellent chemical and thermal stability.[1] Their properties can be finely tuned through peripheral and axial substitutions, allowing for the optimization of their photophysical and biological characteristics. Dyes derived from substituted phthalonitriles, such as this compound, are part of this versatile family.
Commercially available photosensitizers, such as Photofrin®, Verteporfin, and Methylene Blue, are widely used in clinical and research settings.[2][3] This guide aims to provide a comparative overview of the key performance indicators of representative substituted zinc phthalocyanines versus these commercial dyes.
Data Presentation: Performance Metrics
The efficacy of a photosensitizer is primarily determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for a representative substituted zinc phthalocyanine and several commercial dyes.
Note: The data presented is compiled from various sources, and experimental conditions (e.g., solvent) may vary. Direct comparison should be made with this in mind.
Table 1: Photophysical and Photochemical Properties of Photosensitizers
| Photosensitizer | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| Representative Phthalocyanine Dye | ||||
| Tetra-substituted ZnPc | ~680 | > 100,000 | 0.56 - 0.76 | DMSO/DMF |
| Commercial Dyes | ||||
| Photofrin® | ~630 | ~3,000 | 0.61 - 0.89 | DMF / PBS with Triton X-100 |
| Verteporfin | ~689 | ~33,000 | ~0.70 | Ethanol/Liposomes |
| Methylene Blue | ~664 | ~80,000 | ~0.52 | Water/Methanol |
Table 2: In Vitro Phototoxicity Data (3T3 NRU Assay)
| Photosensitizer | IC50 without UV light (-UV) | IC50 with UV light (+UV) | Photo Irritation Factor (PIF) | Classification |
| Representative Phthalocyanine Dye | Data not available | Data not available | Data not available | Data not available |
| Commercial Dyes | ||||
| Chlorpromazine (Positive Control) | 7.0 - 90.0 µg/mL | 0.1 - 2.0 µg/mL | > 6 | Phototoxic |
IC50 values for many specific photosensitizers in the 3T3 NRU assay are not consistently reported in publicly available literature under standardized conditions. Chlorpromazine is the standard positive control for this assay.[4] A PIF value greater than 5 is generally considered indicative of phototoxic potential.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Synthesis of Tetra-substituted Zinc Phthalocyanine
This protocol is a general procedure for the synthesis of tetra-substituted zinc phthalocyanines from a substituted phthalonitrile, analogous to a derivative of this compound.
Materials:
-
4-substituted phthalonitrile (e.g., 4-(trifluoromethoxy)phenoxy)phthalonitrile) (4 equivalents)
-
Anhydrous zinc acetate (Zn(OAc)₂) (1 equivalent)
-
High-boiling point solvent (e.g., n-pentanol, N,N-dimethylformamide (DMF))
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Methanol for precipitation
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-substituted phthalonitrile (4 eq.) and anhydrous zinc acetate (1 eq.) in the chosen high-boiling point solvent.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux (typically 140-160°C) under an inert nitrogen atmosphere and maintain for 12-24 hours.[5] The reaction progress is often indicated by a color change to deep green or blue.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude phthalocyanine by adding methanol to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash thoroughly with methanol to remove unreacted starting materials and byproducts.
-
Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol).
-
Characterize the final product using spectroscopic methods such as UV-Vis, FT-IR, NMR, and mass spectrometry.[6]
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This method uses 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger for singlet oxygen (¹O₂). The rate of DPBF photo-oxidation is monitored by the decrease in its absorbance.
Materials:
-
Photosensitizer of interest
-
1,3-Diphenylisobenzofuran (DPBF)
-
Standard photosensitizer with a known ΦΔ (e.g., unsubstituted Zinc Phthalocyanine, ΦΔ = 0.67 in DMSO)[7]
-
Spectrophotometrically pure solvent (e.g., DMSO, DMF)
-
Quartz cuvettes
-
Monochromatic light source (e.g., laser or filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not.
Procedure:
-
Prepare solutions of the sample photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. The concentration of the photosensitizers should be adjusted to have a similar absorbance at the irradiation wavelength.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically around 30-50 µM.
-
Irradiate the solution with the monochromatic light source while maintaining constant stirring.
-
At regular time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415-417 nm).[7]
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the rate constants of DPBF degradation for the sample and standard, respectively (obtained from the slope of the plot of ln(A₀/Aₜ) versus time).
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively.
-
In Vitro Phototoxicity Assay (3T3 NRU Assay)
This assay assesses the phototoxic potential of a substance based on the OECD Test Guideline 432. It compares the cytotoxicity of a chemical in the presence and absence of non-cytotoxic UV-A light.[8][9]
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Cell culture medium and supplements
-
Test substance (photosensitizer)
-
Neutral Red dye solution
-
96-well cell culture plates
-
Solar simulator with a UV-A filter
-
Plate reader for measuring absorbance
Procedure:
-
Seed Balb/c 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the test substance.
-
Replace the culture medium in both plates with the test substance dilutions. Include appropriate vehicle controls.
-
Incubate one plate in the dark for a specified period (e.g., 1 hour). This will be the "-UV" plate.
-
Expose the second plate to a non-cytotoxic dose of UV-A radiation (e.g., 5 J/cm²). This is the "+UV" plate.[8]
-
After irradiation, wash the cells in both plates and add fresh culture medium.
-
Incubate both plates for another 24 hours.
-
Assess cell viability using the Neutral Red Uptake (NRU) method. This involves incubating the cells with Neutral Red dye, followed by washing and extraction of the dye from viable cells.
-
Measure the absorbance of the extracted dye using a plate reader.
-
Calculate the concentration of the test substance that reduces cell viability by 50% (IC50) for both the -UV and +UV conditions.
-
The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UV) to the IC50 (+UV). A PIF > 5 is a strong indicator of phototoxic potential.[1]
Mandatory Visualization
Photodynamic Therapy (PDT) - Type II Mechanism
The primary mechanism of action for most phthalocyanine-based photosensitizers in PDT is the Type II pathway, which involves the generation of singlet oxygen. The following diagram illustrates this process.
References
- 1. biogalenys.com [biogalenys.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Validating the Structure of 4-Chlorophthalonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation of reaction products derived from 4-Chlorophthalonitrile, a versatile precursor in the synthesis of phthalocyanines and other functional materials. We will focus on the two primary nucleophilic substitution reactions involving phenols and amines, offering a comparative analysis of their products' structural characteristics. This guide includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of reaction pathways and analytical workflows.
Introduction to this compound Reactions
This compound is a key building block in organic synthesis, primarily utilized for the preparation of substituted phthalonitrile derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The most common reactions involve the displacement of the chloro group by phenoxides (from phenols) and anilides (from amines), yielding 4-aryloxyphthalonitriles and 4-(arylamino)phthalonitriles, respectively. These products serve as crucial precursors for the synthesis of asymmetrically substituted phthalocyanines, which have applications in photodynamic therapy, catalysis, and materials science.
Comparative Data of Reaction Products
The structural validation of the reaction products of this compound with phenols and amines relies on a combination of spectroscopic techniques. Below is a summary of expected and reported data for the products of reactions with a representative phenol (phenol) and amine (aniline).
| Parameter | 4-Phenoxyphthalonitrile | 4-Anilinophthalonitrile | Data Source(s) |
| Molecular Formula | C₁₄H₈N₂O | C₁₄H₉N₃ | - |
| Molecular Weight | 220.23 g/mol | 219.24 g/mol | - |
| Typical Reaction Yield | ~85-95% | ~70-85% | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 7.10-7.60 (m, 8H, Ar-H) | 7.00-7.70 (m, 8H, Ar-H), ~5.5 (br s, 1H, N-H) | [2][3][4] |
| ¹³C NMR (CDCl₃, δ ppm) | ~110-160 (Ar-C), ~115 (CN) | ~110-150 (Ar-C), ~116 (CN) | [2] |
| Mass Spec (m/z) | [M+H]⁺ at 221.07 | [M+H]⁺ at 220.08 | [5][6] |
| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1240 (Ar-O-Ar stretch) | ~2225 (C≡N stretch), ~3350 (N-H stretch) | [2][6] |
Experimental Protocols
Detailed methodologies for the synthesis and structural validation are crucial for reproducible research. The following are generalized protocols for the synthesis and key analytical techniques.
Synthesis of 4-Phenoxyphthalonitrile
-
Materials: this compound, phenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of phenol in DMF, add anhydrous K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-phenoxyphthalonitrile.
-
Synthesis of 4-Anilinophthalonitrile
-
Materials: this compound, aniline, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in DMF, add aniline and K₂CO₃.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into acidic water (e.g., 1M HCl) to neutralize excess aniline.
-
The precipitate is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel.
-
Structural Validation Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the aromatic protons and the N-H proton (for the aniline product). The carbon spectrum should show the correct number of aromatic carbons and the characteristic nitrile carbon signal.[7]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the product.[5][6]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitrile group (C≡N) and the ether (Ar-O-Ar) or secondary amine (N-H) functional groups.
-
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Reaction pathways for the synthesis of 4-Phenoxyphthalonitrile and 4-Anilinophthalonitrile.
Caption: A generalized workflow for the synthesis and structural validation of this compound reaction products.
Conclusion
The structural validation of reaction products from this compound with phenols and amines is a well-established process employing a suite of standard analytical techniques. While both reaction types yield valuable phthalocyanine precursors, the choice of nucleophile can influence reaction conditions and yields. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalonitrile(91-15-6) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Development of a matrix-assisted laser desorption ionization mass spectrometric method for rapid process-monitoring of phthalocyanine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chlorophthalonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chlorophthalonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 5732-53-6) was not located. The following guidance is based on the safety data of structurally similar compounds, such as other chlorinated and nitrated phthalonitriles, and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.
Core Safety and Disposal Information
The following table summarizes critical data for chlorinated and nitrated phthalonitrile compounds, which are structurally analogous to this compound. This information is vital for safe handling and emergency preparedness.
| Parameter | Information | Citation |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat. A respirator may be required if dust formation is likely. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and hydrogen cyanide. | |
| Primary Disposal Method | Incineration by a licensed and approved hazardous waste disposal company. |
Procedural Guidance for Disposal
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance. The following step-by-step protocol outlines the necessary procedures for laboratory personnel.
Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. If there is a risk of dust formation, a respirator is required.
-
Prepare a designated area for waste
Personal protective equipment for handling 4-Chlorophthalonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorophthalonitrile. Adherence to these procedures is critical for mitigating potential risks.
Hazard Summary and Personal Protective Equipment (PPE)
Given the chemical structure of this compound, it should be treated as a hazardous substance with potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may lead to respiratory irritation.[1][2] The recommended PPE is summarized below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the chemical. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[3] If there is a potential for dust or aerosol generation and a fume hood is not available, a NIOSH-approved respirator with particulate filters is necessary. |
| Body Protection | A lab coat must be worn at all times. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.[1]
-
Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.[3]
-
When transferring the compound, use a spatula or other appropriate tool to avoid spillage.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
3. Spill Management:
-
In the event of a small spill within the fume hood, use an absorbent material to contain it.
-
Carefully sweep up the spilled solid, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[2]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Collection:
-
Use a dedicated, clearly labeled, and sealed container for all solid waste, including contaminated gloves, weighing papers, and disposable labware.[3]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
2. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
3. Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
